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  • Product: Tert-butyl 4-iodo-3-methyl-benzoate
  • CAS: 360059-33-2

Core Science & Biosynthesis

Foundational

The Strategic Utility of Tert-Butyl 4-Iodo-3-Methylbenzoate in Advanced Medicinal Chemistry

In the highly demanding landscape of modern drug discovery and complex molecule synthesis, the selection of bifunctional building blocks dictates the efficiency of late-stage functionalization. Tert-butyl 4-iodo-3-methyl...

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Author: BenchChem Technical Support Team. Date: April 2026

In the highly demanding landscape of modern drug discovery and complex molecule synthesis, the selection of bifunctional building blocks dictates the efficiency of late-stage functionalization. Tert-butyl 4-iodo-3-methylbenzoate (CAS: 360059-33-2) has emerged as a uniquely privileged scaffold[1]. By combining the exceptional transition-metal reactivity of an aryl iodide with the robust, orthogonal protection of a tert-butyl ester, this intermediate enables streamlined synthetic routes for advanced Active Pharmaceutical Ingredients (APIs), targeted photocatalysts, and anti-tuberculosis prodrugs[2][3].

This technical guide dissects the physicochemical properties, structural causality, and self-validating experimental protocols required to successfully deploy this compound in your synthetic workflows.

Physicochemical Profiling and Structural Rationale

Before integrating a building block into a multi-step synthesis, understanding its physical properties and the mechanistic rationale behind its structural features is critical.

Quantitative Data Summary
PropertyValue / Description
Chemical Name Tert-butyl 4-iodo-3-methylbenzoate
CAS Number 360059-33-2[1]
Molecular Formula C₁₂H₁₅IO₂[1]
Molecular Weight 318.15 g/mol [1]
Appearance Colorless to pale yellow/orange liquid (can solidify depending on purity and temperature)[2]
Solubility Soluble in EtOAc, THF, DCM, and t-BuOH; insoluble in water
Storage Conditions Keep in a dark place, sealed in a dry environment at room temperature[4]
The Structural Triad: Causality in Design

The utility of this molecule is driven by three distinct structural features, each serving a specific mechanistic purpose:

  • The Aryl Iodide (Electrophilic Core): The C–I bond possesses a significantly lower bond dissociation energy (~65 kcal/mol) compared to C–Br (~81 kcal/mol). This thermodynamic weakness facilitates rapid oxidative addition by Pd(0) species. Consequently, cross-coupling reactions can proceed at lower temperatures with milder bases, preserving sensitive functional groups elsewhere in the molecule.

  • The Ortho-Methyl Group (Steric Tuning): Positioned ortho to the iodide, the methyl group introduces controlled steric hindrance. During a palladium-catalyzed catalytic cycle, this steric bulk forces the palladium intermediate out of the aryl plane. This conformational strain accelerates the reductive elimination step via steric relief—a crucial factor in preventing catalyst resting-state bottlenecks.

  • The Tert-Butyl Ester (Acid-Labile Sink): Unlike methyl or ethyl esters, which require basic saponification (e.g., LiOH/H₂O) for deprotection, the tert-butyl group is highly resistant to nucleophilic attack due to extreme steric shielding. It is perfectly orthogonal to basic cross-coupling conditions and is selectively cleaved under mild acidic conditions (e.g., Trifluoroacetic acid in DCM), releasing the free carboxylic acid for subsequent amidation[2][5].

Workflow Visualization

To conceptualize the integration of this building block into a broader drug discovery program, the following workflow illustrates the orthogonal protection strategy.

Pathway A 4-Iodo-3-methylbenzoic acid (Starting Material) B Esterification Boc2O, DMAP, t-BuOH A->B C Tert-butyl 4-iodo-3-methylbenzoate (Stable Intermediate) B->C CO2 Evolution D Pd-Catalyzed Cross-Coupling (e.g., Suzuki-Miyaura) C->D Ar-B(OH)2, Pd(0) E TFA-Mediated Deprotection (Cleavage of t-Bu) D->E Biaryl Ester F Advanced API Scaffold (Free Carboxylic Acid) E->F Isobutylene Gas

Fig 1: Synthetic workflow from starting material to advanced API scaffold.

Self-Validating Experimental Protocols

As a Senior Application Scientist, I emphasize protocols that are self-driving—where the thermodynamics of the reaction inherently push it to completion while minimizing side products.

Protocol A: Synthesis of Tert-Butyl 4-Iodo-3-Methylbenzoate

This protocol utilizes Di-tert-butyl dicarbonate (Boc₂O) and 4-Dimethylaminopyridine (DMAP) to achieve esterification without the use of harsh mineral acids[2][5].

Causality & Mechanism: DMAP acts as a nucleophilic catalyst, attacking Boc₂O to form a highly reactive N-tert-butoxycarbonylpyridinium intermediate. This intermediate is rapidly trapped by tert-butanol. The continuous evolution of CO₂ gas provides an irreversible thermodynamic driving force, pushing the reaction to near-quantitative yield.

Step-by-Step Methodology:

  • Preparation: To a clean, oven-dried round-bottom flask equipped with a magnetic stir bar, add 4-iodo-3-methylbenzoic acid (2.00 g, 7.60 mmol)[5].

  • Solvent & Catalyst: Dissolve the acid in anhydrous tert-butanol (40 mL). Add DMAP (47 mg, 0.380 mmol, 0.05 equiv) to the solution[5].

  • Activation: Stir the mixture at room temperature for 10 minutes to ensure complete dissolution and initial complexation.

  • Reagent Addition: Carefully add Boc₂O (5.30 mL, 22.8 mmol, 3.0 equiv) in portions[5]. Safety Note: Addition must be done cautiously as the reaction generates CO₂ gas. Ensure the system is properly vented.

  • Reaction: Heat the reaction mixture to 60°C and stir continuously for 16 hours under a nitrogen atmosphere[5].

  • Workup: Cool the mixture to room temperature, dilute with distilled water (150 mL), and extract with Ethyl Acetate (3 × 100 mL)[2].

  • Purification: Combine the organic layers, wash with brine, and dry over anhydrous MgSO₄. Filter and concentrate under reduced pressure. Purify the crude residue via flash column chromatography (Silica gel, Hexane:EtOAc 9:1) to yield the product as a pale yellow/orange liquid[2].

Protocol B: Chemoselective Suzuki-Miyaura Cross-Coupling

The following protocol outlines the coupling of the synthesized intermediate with an aryl boronic acid.

CatalyticCycle Pd0 Pd(0)L2 Active Catalyst PdII_Ox Pd(II) Complex (Oxidative Addition) Pd0->PdII_Ox + t-Bu-4-I-3-Me-Benzoate PdII_Trans Pd(II) Complex (Transmetalation) PdII_Ox->PdII_Trans + Ar-B(OH)3- Base PdII_Trans->Pd0 Reductive Elimination Product Biaryl Product PdII_Trans->Product Yields

Fig 2: Palladium-catalyzed cross-coupling cycle leveraging the aryl iodide reactivity.

Causality & Mechanism: A biphasic solvent system (1,4-Dioxane/H₂O) is utilized to solubilize both the organic substrates and the inorganic base (K₂CO₃). The mild carbonate base activates the boronic acid into a nucleophilic boronate complex for transmetalation while leaving the sterically hindered tert-butyl ester completely intact.

Step-by-Step Methodology:

  • Setup: In a Schlenk tube, combine tert-butyl 4-iodo-3-methylbenzoate (1.0 equiv), the desired aryl boronic acid (1.2 equiv), and K₂CO₃ (3.0 equiv).

  • Catalyst Loading: Add Pd(dppf)Cl₂ (0.05 equiv) as the catalyst. The bidentate dppf ligand suppresses unwanted β-hydride elimination and stabilizes the Pd center.

  • Degassing: Add a degassed mixture of 1,4-Dioxane and H₂O (4:1 ratio). Subject the flask to three freeze-pump-thaw cycles or bubble with Argon for 15 minutes.

  • Heating: Seal the tube and heat to 80°C for 8-12 hours until TLC indicates complete consumption of the aryl iodide.

  • Isolation: Cool to room temperature, filter through a pad of Celite to remove palladium black, and concentrate. Purify the resulting biaryl compound via chromatography.

Late-Stage Deprotection

Once the cross-coupling and any subsequent functionalizations are complete, the tert-butyl ester is cleanly removed to reveal the carboxylic acid.

Protocol: Dissolve the coupled product in a 1:1 mixture of Trifluoroacetic acid (TFA) and Dichloromethane (CH₂Cl₂)[2][5]. Stir at room temperature for 2 hours. The byproduct is isobutylene gas, which simply evaporates, leaving the pure free acid upon concentration under reduced pressure[2]. This free acid can then be subjected to PyBOP or HATU-mediated amidation to yield the final targeted therapeutic[2].

References

  • Title: An encodable amino acid for targeted photocatalysis (Electronic Supporting Information) Source: Semantic Scholar URL: [Link]

  • Title: Flow Cytometry / Chemical Synthesis Supplementary Information (Ja5c18237 Si 001) Source: Scribd URL: [Link]

  • Title: Phenotypic-Based Discovery and Exploration of a Resorufin Scaffold with Activity against Mycobacterium tuberculosis Source: OUR Archive - University of Otago URL: [Link]

Sources

Exploratory

Synthesis and Orthogonal Protection Strategy of Tert-butyl 4-iodo-3-methylbenzoate

Strategic Rationale for Tert-Butyl Esterification The synthesis of tert-butyl 4-iodo-3-methylbenzoate from 4-iodo-3-methylbenzoic acid is a foundational transformation in modern organic synthesis. This intermediate is he...

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Author: BenchChem Technical Support Team. Date: April 2026

Strategic Rationale for Tert-Butyl Esterification

The synthesis of tert-butyl 4-iodo-3-methylbenzoate from 4-iodo-3-methylbenzoic acid is a foundational transformation in modern organic synthesis. This intermediate is heavily utilized in the development of complex fluorophores, targeted photocatalysts, and hypoxia-monitoring probes[1],[2].

Choosing the tert-butyl ester over standard methyl or ethyl esters is a deliberate strategic decision driven by two primary factors:

  • Grignard and Organolithium Compatibility: The bulky tert-butyl group provides immense steric shielding to the ester carbonyl. This prevents unwanted nucleophilic attack during subsequent metal-halogen exchange reactions (e.g., using i -PrMgCl or n -BuLi) at the 4-iodo position, ensuring the integrity of the carboxylate moiety[1],[2].

  • Orthogonal Deprotection: In complex molecule synthesis, base-catalyzed hydrolysis of methyl esters can inadvertently cleave sensitive cyclized linkers or epimerize stereocenters. The tert-butyl ester circumvents this risk, as it is highly acid-labile. It can be cleanly deprotected using Trifluoroacetic acid (TFA) in dichloromethane (CH 2​ Cl 2​ ), providing an orthogonal deprotection pathway[2].

Mechanistic Causality: Boc 2​ O / DMAP Activation

Direct esterification of benzoic acids with tert-butanol under standard Fischer conditions (H 2​ SO 4​ / reflux) is highly inefficient due to the steric bulk of the tert-butyl group and the competitive dehydration of the alcohol into isobutylene gas.

Instead, the field-proven standard utilizes a mild, DMAP-catalyzed activation using di-tert-butyl dicarbonate (Boc 2​ O)[1],[3],[4].

  • Catalyst Activation: 4-Dimethylaminopyridine (DMAP) acts as a highly nucleophilic catalyst, attacking Boc 2​ O to form a reactive N-tert-butoxycarbonylpyridinium intermediate.

  • Mixed Anhydride Formation: The carboxylate of 4-iodo-3-methylbenzoic acid attacks this activated intermediate. This step drives the reaction forward entropically by expelling CO 2​ gas and releasing a molecule of tert-butanol, forming a transient mixed anhydride.

  • Nucleophilic Trapping: The tert-butanol (either generated in situ or provided as the bulk solvent) attacks the mixed anhydride, yielding the target tert-butyl ester and regenerating the DMAP catalyst[1].

Mechanism DMAP DMAP + Boc2O Active N-tert-butoxycarbonylpyridinium Ion DMAP->Active Anhydride Mixed Anhydride Formation (- CO2, - t-BuOH) Active->Anhydride Activation Acid 4-Iodo-3-methylbenzoic acid Acid->Anhydride Attack Nucleophilic Attack (by t-BuOH) Anhydride->Attack Ester tert-Butyl Ester Product + DMAP Attack->Ester

Mechanistic pathway of DMAP-catalyzed tert-butyl esterification using Boc2O.

Quantitative Reaction Parameters

To ensure reproducibility, the following stoichiometric ratios and conditions have been optimized based on established medicinal chemistry literature[1],[3].

ParameterValue / ConditionCausality / Rationale
4-Iodo-3-methylbenzoic acid 1.0 equivalentLimiting reagent and core scaffold.
Boc 2​ O 3.0 equivalentsExcess ensures complete conversion, compensating for the thermal decomposition of Boc 2​ O into isobutylene and CO 2​ over long reaction times[1],[3].
DMAP 0.05 - 0.3 equivalentsSub-stoichiometric loading prevents the formation of unwanted side products and simplifies aqueous workup, as excess DMAP can partition into the organic layer[1],[4].
Solvent tert-BuOH or THFtert-BuOH acts as both solvent and nucleophile[1]. THF is utilized when higher reflux temperatures are required[3].
Temperature 40 °C to 66 °CElevated heat overcomes the activation energy barrier for the mixed anhydride formation, which is hindered by the ortho-methyl group[1],[3].
Reaction Time 16 to 48 hoursKinetics are slowed by steric hindrance; overnight stirring is the minimum recommended duration[4].
Typical Yield 63% - 78%Moderate to good yield; minor losses typically occur during silica gel purification[1],[2].

Experimental Methodology: A Self-Validating Protocol

This protocol is designed as a self-validating system. Built-in In-Process Controls (IPCs) ensure that the chemist can verify the success of each step before proceeding.

Step-by-Step Workflow
  • Preparation: In a flame-dried round-bottom flask equipped with a magnetic stir bar and maintained under a nitrogen atmosphere, dissolve 4-iodo-3-methylbenzoic acid (1.0 eq) in anhydrous tert-butanol (approx. 0.2 M concentration)[1],[4].

  • Catalyst Addition: Add DMAP (0.3 eq) to the stirring solution. Allow the mixture to stir at room temperature for 10 minutes to ensure complete homogenization[4].

  • Activation (IPC Checkpoint): Slowly add Boc 2​ O (3.0 eq) in portions.

    • Self-Validation: You must observe mild effervescence (CO 2​ evolution). If no gas evolves, the Boc 2​ O reagent may have degraded via exposure to moisture, and the reaction will stall.

  • Reaction: Heat the mixture to 40 °C – 60 °C and allow it to stir overnight (16–48 hours)[1],[4].

    • Self-Validation: Monitor reaction progress via Thin Layer Chromatography (TLC) using 15% EtOAc in Hexanes. The reaction is complete when the highly polar starting acid spot (R f​ ~0.1, broad UV absorbance) is entirely consumed, replaced by a distinct, less polar product spot (R f​ ~0.6)[3].

  • Quench & Workup: Cool the solution to room temperature. Dilute the mixture with deionized water (approx. 3x the reaction volume) and extract with Ethyl Acetate (3 x 100 mL)[1].

    • Self-Validation: If an emulsion obscures the phase boundary during extraction, add saturated aqueous NaCl (brine). This increases the ionic strength of the aqueous layer, forcing a clean phase separation.

  • Drying: Combine the organic fractions, wash with brine to remove residual tert-butanol and DMAP, and dry over anhydrous MgSO 4​ . Filter and concentrate under reduced pressure to yield the crude material[1].

  • Purification: Purify the crude residue via flash column chromatography on silica gel using an isocratic gradient of Hexane:EtOAc (9:1). The product will elute as an orange/yellow liquid[1].

Workflow SM 4-Iodo-3-methylbenzoic acid (1.0 eq) Reagents Boc2O (3.0 eq), DMAP (0.3 eq) Solvent: t-BuOH or THF SM->Reagents Reaction Stir at 40-60°C 16-48 hours under N2 Reagents->Reaction Workup Aqueous Workup (H2O / EtOAc + Brine) Reaction->Workup Purification Flash Chromatography (Hexane:EtOAc 9:1) Workup->Purification Product tert-Butyl 4-iodo-3-methylbenzoate (Yield: 63-78%) Purification->Product

Experimental workflow for the synthesis of tert-butyl 4-iodo-3-methylbenzoate.

References

  • An encodable amino acid for targeted photocatalysis (Supporting Inform
  • Nitroreductase-Activated Probes for Monitoring Hypoxia ACS Sensors
  • Phenotypic-Based Discovery and Exploration of a Resorufin Scaffold with Activity against Mycobacterium tuberculosis ChemMedChem / University of Otago
  • Flow Cytometry (Supporting Information for Photoc

Sources

Foundational

A Guide to the Structural Elucidation of Tert-butyl 4-iodo-3-methylbenzoate via ¹H and ¹³C NMR Spectroscopy

Executive Summary: Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable, non-destructive analytical technique for determining the molecular structure of organic compounds.[1][2] This guide provides an in-dep...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary: Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable, non-destructive analytical technique for determining the molecular structure of organic compounds.[1][2] This guide provides an in-depth analysis of the ¹H and ¹³C NMR spectra of tert-butyl 4-iodo-3-methylbenzoate, a substituted aromatic compound. As a senior application scientist, this document is structured to deliver not just spectral data, but a comprehensive interpretation grounded in the fundamental principles of chemical shifts, spin-spin coupling, and substituent effects. We will detail a robust experimental protocol, present and analyze the spectral data, and provide a logical workflow that demonstrates how these data points coalesce to unambiguously confirm the compound's structure. This guide is intended for researchers, scientists, and professionals in drug development who rely on precise structural characterization.

Introduction

Tert-butyl 4-iodo-3-methylbenzoate is a polysubstituted benzene derivative. The structural complexity arises from the specific arrangement of four different substituents on the aromatic ring: an iodo group, a methyl group, and a tert-butyl ester group. The precise placement of these groups is critical to the molecule's chemical properties and reactivity. NMR spectroscopy provides detailed information about the chemical environment of each hydrogen and carbon atom, making it the premier technique for verifying the substitution pattern and overall structure of such molecules.[3][4] This guide will dissect the ¹H and ¹³C NMR spectra, explaining how each signal and coupling constant serves as a unique identifier that, when pieced together, confirms the identity of tert-butyl 4-iodo-3-methylbenzoate.

Experimental Methodology

To ensure the acquisition of high-quality, reproducible NMR data, a standardized protocol is essential. The following methodology represents a self-validating system for the analysis of small organic molecules like tert-butyl 4-iodo-3-methylbenzoate.

Sample Preparation
  • Mass Determination: Accurately weigh 15-20 mg of the solid tert-butyl 4-iodo-3-methylbenzoate sample for ¹H NMR. For ¹³C NMR, a higher concentration of 30-50 mg is recommended to achieve a good signal-to-noise ratio in a reasonable time.[5]

  • Solvent Selection: Choose a suitable deuterated solvent that completely dissolves the compound. Deuterated chloroform (CDCl₃) is a common choice for nonpolar organic compounds.[5]

  • Dissolution: Transfer the weighed sample into a clean, dry vial. Using a micropipette or syringe, add approximately 0.6-0.7 mL of CDCl₃.[5] The solvent should contain 0.03% tetramethylsilane (TMS) to serve as an internal reference standard (δ = 0.00 ppm).[6]

  • Transfer to NMR Tube: Gently vortex or sonicate the vial to ensure the sample is fully dissolved. Carefully transfer the homogeneous solution into a high-quality 5 mm NMR tube using a Pasteur pipette. The liquid column height should be between 4.0 and 5.0 cm.[5]

  • Cleaning and Capping: Thoroughly wipe the outside of the NMR tube with a lint-free tissue (e.g., Kimwipe) moistened with isopropanol or ethanol to remove any dust or fingerprints. Securely cap the tube to prevent solvent evaporation.[5][7]

Data Acquisition

These steps are typically performed using the spectrometer's control software (e.g., TopSpin).[8]

  • Instrument Insertion: Place the NMR tube into a spinner turbine, adjust its depth using a depth gauge, and insert it into the magnet of the NMR spectrometer (e.g., a 400 or 500 MHz instrument).[9]

  • Locking: The spectrometer's field frequency is stabilized by "locking" onto the deuterium signal of the solvent (CDCl₃).[5][9]

  • Shimming: The magnetic field homogeneity across the sample is optimized through an automated or manual shimming process. This step is critical for achieving sharp, well-resolved peaks.[5][8]

  • Tuning and Matching: The probe is tuned to the specific nucleus being observed (¹H or ¹³C) to maximize the efficiency of radiofrequency pulse transmission and signal reception.[9]

  • Acquisition: Standard pulse programs are used to acquire the spectra.

    • For ¹H NMR: A standard single-pulse experiment is typically sufficient. Key parameters include a 90° pulse, a spectral width of ~12-15 ppm, and a relaxation delay of 1-2 seconds.

    • For ¹³C NMR: A proton-decoupled experiment is used to simplify the spectrum to single lines for each unique carbon. A larger number of scans is required due to the low natural abundance of the ¹³C isotope.[1]

¹H NMR Spectral Analysis

The ¹H NMR spectrum provides information on the number of distinct proton environments, their electronic surroundings (chemical shift), the number of protons in each environment (integration), and the number of neighboring protons (multiplicity/splitting).

Structure of tert-butyl 4-iodo-3-methylbenzoate with proton labels

Table 1: Predicted ¹H NMR Spectral Data for Tert-butyl 4-iodo-3-methylbenzoate in CDCl₃

LabelAssignmentPredicted δ (ppm)MultiplicityIntegrationCoupling Constant (J)
HₐH-6~7.85d1HJ = ~8.0 Hz
HₑH-2~7.70s (or d)1HJ = ~1.8 Hz (meta)
HₔH-5~7.20d1HJ = ~8.0 Hz
H꜀Ar-CH₃~2.45s3HN/A
Hᵇ-C(CH ₃)₃~1.58s9HN/A
Interpretation of Signals
  • Aromatic Region (δ 7.0-8.0 ppm):

    • Hₐ (δ ~7.85, d): This signal corresponds to the proton at the C-6 position. It appears as a doublet because it is coupled to the adjacent proton Hₔ (ortho coupling, J ≈ 8.0 Hz). Its downfield shift is attributed to the deshielding effect of the adjacent electron-withdrawing tert-butyl ester group. Protons ortho to a carbonyl group on a benzene ring are typically found at lower fields.[10]

    • Hₑ (δ ~7.70, s): This signal is assigned to the proton at the C-2 position. It is expected to be a singlet or a narrow doublet due to only having a small long-range coupling to Hₔ (meta coupling, J ≈ 1.8 Hz), which may not be fully resolved. The deshielding is caused by the adjacent ester group and the iodine atom.

    • Hₔ (δ ~7.20, d): This signal represents the proton at the C-5 position. It appears as a doublet due to ortho coupling with Hₐ. Its chemical shift is further upfield compared to the other aromatic protons because it is ortho to the electron-donating methyl group, which increases electron density at that position, causing a shielding effect.[11]

  • Alkyl Region (δ 1.0-2.5 ppm):

    • H꜀ (δ ~2.45, s): This sharp singlet, integrating to 3 protons, is characteristic of a methyl group attached directly to an aromatic ring.[10]

    • Hᵇ (δ ~1.58, s): This strong singlet, integrating to 9 protons, is the unmistakable signal for the three equivalent methyl groups of the tert-butyl moiety.[10] The singlet nature arises because there are no adjacent protons to couple with.

¹³C NMR Spectral Analysis

The proton-decoupled ¹³C NMR spectrum shows a single peak for each unique carbon environment in the molecule. The chemical shifts are highly sensitive to the electronic environment, providing a map of the carbon skeleton.

Table 2: Predicted ¹³C NMR Spectral Data for Tert-butyl 4-iodo-3-methylbenzoate in CDCl₃

AssignmentPredicted δ (ppm)Notes
C=O~165Typical for an ester carbonyl carbon.[12]
C-1~135Quaternary carbon attached to the ester group.
C-2~138Aromatic CH.
C-3~142Quaternary carbon attached to the methyl group.
C-4~98Quaternary carbon attached to iodine; significant shielding.
C-5~128Aromatic CH.
C-6~130Aromatic CH.
-C (CH₃)₃~82Quaternary carbon of the tert-butyl group.
-C(C H₃)₃~28Three equivalent methyl carbons of the tert-butyl group.
Ar-CH₃~23Aromatic methyl carbon.[12]
Interpretation of Signals
  • Carbonyl Carbon (δ ~165 ppm): The signal in the far downfield region is characteristic of the sp²-hybridized carbon of the ester carbonyl group.[13]

  • Aromatic Carbons (δ 95-145 ppm): Six distinct signals are expected for the six carbons of the benzene ring.

    • C-4 (δ ~98 ppm): The most upfield signal in the aromatic region is assigned to the carbon directly attached to the iodine atom. This pronounced shielding is a classic example of the "heavy atom effect," where the large electron cloud of the halogen influences the chemical shift of the directly bonded carbon.[14]

    • Quaternary Carbons (C-1, C-3): The carbons at the points of substitution (ipso-carbons) typically show weaker signals. C-1 is attached to the ester, and C-3 is attached to the methyl group. Their exact shifts are influenced by the electronic effects of their respective substituents.

    • Protonated Carbons (C-2, C-5, C-6): These carbons will generally show more intense signals than the quaternary carbons and their shifts are consistent with a substituted benzene ring.[12]

  • Alkyl Carbons (δ 20-85 ppm):

    • -C(CH₃)₃ (δ ~82 ppm): The quaternary carbon of the tert-butyl group is deshielded by the adjacent oxygen atom.

    • -C(CH₃)₃ (δ ~28 ppm): A single, strong signal represents the three chemically equivalent methyl carbons of the tert-butyl group.

    • Ar-CH₃ (δ ~23 ppm): This signal corresponds to the methyl carbon attached to the aromatic ring.

Structural Elucidation Workflow

The confirmation of the molecular structure is a logical process that integrates all pieces of NMR data. The following diagram illustrates this workflow.

G cluster_data Raw Spectral Data cluster_analysis Data Analysis & Interpretation cluster_inference Structural Inference H_NMR 1H NMR Spectrum H_Signals 5 unique proton signals H_NMR->H_Signals H_Integration Integration Ratios (1:1:1:3:9) H_NMR->H_Integration H_Splitting Splitting Patterns (d, s, d, s, s) H_NMR->H_Splitting H_Shifts Chemical Shifts (Aromatic & Alkyl regions) H_NMR->H_Shifts C_NMR 13C NMR Spectrum C_Signals 10 unique carbon signals C_NMR->C_Signals C_Shifts Chemical Shifts (Carbonyl, Aromatic, Alkyl) C_NMR->C_Shifts Inference3 Trisubstituted Aromatic Ring (3 distinct aromatic 1H signals) H_Signals->Inference3 Inference1 Presence of t-Butyl group (9H singlet @ ~1.6 ppm) H_Integration->Inference1 Inference2 Presence of Ar-Methyl group (3H singlet @ ~2.5 ppm) H_Integration->Inference2 H_Splitting->Inference3 H_Shifts->Inference1 H_Shifts->Inference2 H_Shifts->Inference3 Inference4 Confirmation of Substituents (Carbonyl, Iodo, Methyl, t-Butyl Ester) C_Signals->Inference4 C_Shifts->Inference4 Final_Structure Confirmed Structure: Tert-butyl 4-iodo-3-methylbenzoate Inference1->Final_Structure Inference2->Final_Structure Inference3->Final_Structure Inference4->Final_Structure

Caption: Logical workflow for structural elucidation from NMR data.

Conclusion

The comprehensive analysis of the ¹H and ¹³C NMR spectra provides overwhelming and self-consistent evidence for the structure of tert-butyl 4-iodo-3-methylbenzoate. The number of signals, their chemical shifts, integration values, and coupling patterns in the ¹H spectrum, combined with the distinct chemical shifts for all ten unique carbons in the ¹³C spectrum, align perfectly with the proposed structure. Key identifiers such as the characteristic tert-butyl singlet, the aromatic methyl singlet, the specific splitting pattern of the three aromatic protons, and the upfield shift of the carbon bonded to iodine leave no room for ambiguity. This guide demonstrates how a systematic approach to NMR data interpretation serves as a powerful and definitive tool for structural verification in chemical research and development.

References

  • SOP for liquid state NMR. (n.d.). R-NMR. Retrieved from [Link]

  • Slideshare. (2018). Structural elucidation by NMR(1HNMR). Retrieved from [Link]

  • University of Notre Dame. (2023). STANDARD OPERATING PROCEDURE FOR NMR EXPERIMENTS. Retrieved from [Link]

  • Royal Society of Chemistry. (2018). The halogen effect on the 13C NMR chemical shift in substituted benzenes. Physical Chemistry Chemical Physics. Retrieved from [Link]

  • ALWSCI. (2025). How To Prepare And Run An NMR Sample. Retrieved from [Link]

  • ResearchGate. (n.d.). Principles in NMR Spectroscopy. Retrieved from [Link]

  • Journal of Chemical and Pharmaceutical Sciences. (2015). 1HNMR spectrometry in structural elucidation of organic compounds. Retrieved from [Link]

  • Chemistry LibreTexts. (2024). 13: Structure Determination - Nuclear Magnetic Resonance Spectroscopy. Retrieved from [Link]

  • Health, Safety and Environment Office. (n.d.). STANDARD OPERATING PROCEDURE – E006. Nuclear Magnetic Resonance (NMR) Spectroscopy. Retrieved from [Link]

  • 13C NMR Chemical Shift Table. (n.d.). Retrieved from [Link]

  • Step-by-step procedure for NMR data acquisition. (n.d.). Retrieved from [Link]

  • Michigan State University Department of Chemistry. (n.d.). Nuclear Magnetic Resonance Spectroscopy. Retrieved from [Link]

  • Royal Society of Chemistry. (n.d.). Supplementary Information. Retrieved from [Link]

  • Chemistry LibreTexts. (2024). 13.4: Chemical Shifts in ¹H NMR Spectroscopy. Retrieved from [Link]

  • University of Wisconsin-Madison. (n.d.). Assigning the 1H-NMR Signals of Aromatic Ring 1H-atoms. Retrieved from [Link]

  • Chemistry LibreTexts. (2023). Interpreting C-13 NMR Spectra. Retrieved from [Link]

  • Royal Society of Chemistry. (n.d.). 1H- and 13C-NMR for. Retrieved from [Link]

  • Modelling 1H NMR Spectra of Organic Compounds. (n.d.). Retrieved from [Link]

  • YouTube. (2021). How to Analyze Chemical Shift in the Aromatic Region (1H NMR). Retrieved from [Link]

  • Oregon State University. (2022). 1H NMR Chemical Shifts. Retrieved from [Link]

  • Oregon State University. (2022). 13C NMR Chemical Shifts. Retrieved from [Link]

Sources

Exploratory

Strategic Sourcing and Application of Tert-Butyl 4-iodo-3-methylbenzoate in Advanced Organic Synthesis

Executive Summary In modern medicinal chemistry and drug development, the strategic selection of molecular building blocks dictates the efficiency, yield, and scalability of downstream synthetic pathways. Tert-butyl 4-io...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

In modern medicinal chemistry and drug development, the strategic selection of molecular building blocks dictates the efficiency, yield, and scalability of downstream synthetic pathways. Tert-butyl 4-iodo-3-methylbenzoate (CAS: 360059-33-2) has emerged as a highly versatile bifunctional synthon. This whitepaper provides an in-depth technical analysis of this compound, detailing its structural causality, commercial sourcing landscape, quality control protocols, and validated experimental methodologies for cross-coupling applications.

Chemical Profiling & Structural Causality

The utility of tert-butyl 4-iodo-3-methylbenzoate lies in its precise arrangement of functional groups, each serving a distinct mechanistic purpose in multi-step synthesis:

  • The Aryl Iodide (4-Position): Aryl iodides are the most reactive halides in palladium-catalyzed cross-coupling reactions (e.g., Suzuki-Miyaura, Buchwald-Hartwig, Sonogashira) due to the relatively weak C–I bond dissociation energy compared to C–Br or C–Cl[1]. This facilitates rapid oxidative addition to Pd(0) species, allowing for milder reaction conditions and lower catalyst loadings.

  • The Tert-Butyl Ester (1-Position): Standard methyl or ethyl esters are highly susceptible to premature saponification (hydrolysis) under the basic, aqueous conditions typically required for Suzuki couplings (e.g., using K2​CO3​ or NaOH )[2]. The tert-butyl ester provides immense steric shielding to the carbonyl carbon, rendering it completely orthogonal to basic conditions. It remains intact during cross-coupling and is exclusively cleaved under mild acidic conditions (e.g., Trifluoroacetic acid).

  • The Methyl Group (3-Position): Positioned ortho to the iodine, this methyl group provides a steric buttress. During cross-coupling, this steric bulk can induce restricted rotation around the newly formed C–C bond, a critical feature when synthesizing atropisomeric biaryl scaffolds for targeted kinase inhibitors.

Strategic Sourcing: Commercial Suppliers Landscape

Procuring high-purity building blocks is the first line of defense against synthetic failure. Trace impurities, particularly des-iodo analogs or isomeric mixtures, can poison palladium catalysts or complicate chromatographic purification. Below is a consolidated landscape of verified commercial suppliers for CAS 360059-33-2.

Supplier NameCatalog / Product IDStated PurityTarget Application Scale
BLD Pharm BD01538620 95%Discovery / Milligram to Gram[3]
Fluorochem F630544 95%Discovery / Gram Scale[4]
Combi-Blocks MFCD32631840 95%High-Throughput Screening[5]
Biochemexperts achemblock3-316292 95%R&D / Analytical Reference[6]

Note: Lead times and bulk availability (kilogram scale) typically require custom synthesis agreements with the vendor.

Quality Control & Analytical Validation

Relying blindly on vendor Certificates of Analysis (CoA) introduces unacceptable risk into complex synthetic pipelines. A self-validating Quality Control (QC) system must be implemented upon receipt of the material.

Causality for QC Testing: The tert-butyl group is sensitive to trace acidic fumes during transit, which can lead to premature cleavage into the free carboxylic acid and isobutylene gas. Furthermore, the 3-methyl-4-iodo substitution pattern must be verified to ensure no halogen dance or positional isomerization occurred during the vendor's bulk manufacturing.

Validation Protocol:
  • LC-MS (Liquid Chromatography-Mass Spectrometry): Confirm the mass. Note that tert-butyl esters often fragment in the MS source (loss of 56 Da corresponding to isobutylene), so the base peak may appear as [M−tBu+H]+ .

  • 1 H NMR (Nuclear Magnetic Resonance):

    • Diagnostic Peak 1: A sharp singlet integrating to 9H at ~1.55 ppm confirms the intact tert-butyl group.

    • Diagnostic Peak 2: A singlet integrating to 3H at ~2.45 ppm confirms the aryl methyl group.

    • Aromatic Region: Must show a 1,2,4-trisubstituted pattern (a doublet, a doublet of doublets, and a fine doublet).

QC_Workflow N1 Receive Batch (CAS: 360059-33-2) N2 HPLC & LC-MS (Purity > 95%) N1->N2 N3 1H & 13C NMR (Structural Validation) N1->N3 N4 Criteria Met? N2->N4 N3->N4 N5 Reject Batch N4->N5 No N6 Approve for Synthesis N4->N6 Yes

Quality Control and Analytical Validation Workflow for Incoming Reagents.

Downstream Applications & Experimental Methodologies

The most prominent application of tert-butyl 4-iodo-3-methylbenzoate is the generation of functionalized biaryl systems via the Suzuki-Miyaura cross-coupling reaction, followed by orthogonal deprotection[2].

Experimental Protocol: Two-Step Biaryl Synthesis
Step 1: Suzuki-Miyaura Cross-Coupling

Objective: Couple the aryl iodide with an aryl boronic acid while preserving the tert-butyl ester.

Reagents:

  • Tert-butyl 4-iodo-3-methylbenzoate (1.0 equiv)

  • Aryl boronic acid (1.2 equiv)

  • Pd(dppf)Cl2​⋅CH2​Cl2​ (0.05 equiv)

  • K2​CO3​ (3.0 equiv)

  • Solvent: 1,4-Dioxane / H2​O (4:1 v/v)

Methodology & Causality:

  • Degassing: Charge a Schlenk flask with the aryl iodide, boronic acid, and K2​CO3​ . Add the solvent mixture. Degas the suspension via three freeze-pump-thaw cycles or vigorous sparging with Argon for 15 minutes. Causality: Palladium(0) intermediates are highly sensitive to oxidation by atmospheric O2​ , which leads to catalyst deactivation and homocoupling side-products[2].

  • Catalyst Addition: Add the Pd(dppf)Cl2​ catalyst under a positive stream of Argon. Causality: The bidentate dppf ligand is specifically chosen for its large bite angle, which accelerates the reductive elimination step, overcoming the steric hindrance of the ortho-methyl group[1].

  • Heating: Heat the reaction mixture to 90 °C for 4–6 hours. Monitor via TLC or LC-MS.

  • Workup: Cool to room temperature, dilute with Ethyl Acetate, and wash with water and brine. Dry the organic layer over Na2​SO4​ , filter, and concentrate. Purify via flash column chromatography to yield the intermediate biaryl tert-butyl ester.

Step 2: Acidic Deprotection

Objective: Reveal the carboxylic acid for subsequent amide coupling or salt formation.

Reagents:

  • Intermediate Biaryl Tert-butyl Ester (1.0 equiv)

  • Trifluoroacetic Acid (TFA) (10.0 equiv)

  • Dichloromethane (DCM) (0.1 M concentration)

Methodology & Causality:

  • Reaction: Dissolve the intermediate in DCM and cool to 0 °C. Add TFA dropwise. Causality: The acidic environment protonates the ester oxygen, leading to the elimination of isobutylene gas and the formation of the highly stable biaryl carboxylic acid.

  • Stirring: Allow the reaction to warm to room temperature and stir for 2 hours.

  • Isolation: Concentrate the mixture under reduced pressure. To remove residual TFA, co-evaporate the crude residue with toluene three times. Triturate the resulting solid with diethyl ether to afford the pure final product.

Synthetic_Pathway SM Tert-butyl 4-iodo-3-methylbenzoate Rxn1 Suzuki-Miyaura Coupling (Pd cat.) SM->Rxn1 Int Biaryl Tert-butyl Ester Intermediate Rxn1->Int Rxn2 Acidic Deprotection (TFA / DCM) Int->Rxn2 Prod Biaryl Carboxylic Acid Target Molecule Rxn2->Prod

Two-step synthetic pathway utilizing an orthogonal protecting group strategy.

References

  • Biochemexperts. tert-Butyl 4-iodo-3-methyl-benzoate. Retrieved from: [Link]

  • Organic Process Research & Development (ACS Publications). Lessons Learned during 50 kg Manufacturing of Suzuki–Miyaura Coupling Reaction. Retrieved from: [Link]

  • Chemistry LibreTexts. Suzuki-Miyaura Coupling. Retrieved from: [Link]

Sources

Foundational

Tert-butyl 4-iodo-3-methylbenzoate (CAS 360059-33-2): A Critical Building Block in Advanced Fluorophore Synthesis and Photocatalysis

Executive Summary Tert-butyl 4-iodo-3-methylbenzoate is a highly specialized, synthetically versatile building block utilized in the development of complex organic molecules. As a Senior Application Scientist, I have str...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

Tert-butyl 4-iodo-3-methylbenzoate is a highly specialized, synthetically versatile building block utilized in the development of complex organic molecules. As a Senior Application Scientist, I have structured this technical guide to explore the mechanistic rationale behind utilizing this specific compound, focusing on its orthogonal protection capabilities and its superior reactivity in cross-coupling and metal-halogen exchange reactions. This whitepaper details its application in two cutting-edge fields: the phenotypic discovery of anti-tuberculosis agents and the development of encodable amino acids for targeted photocatalysis.

Chemical Profile & Mechanistic Rationale

In advanced organic synthesis, the choice of starting materials dictates the success of multi-step convergent pathways. Tert-butyl 4-iodo-3-methylbenzoate offers two distinct mechanistic advantages that justify its selection over simpler analogs:

  • The Tert-Butyl Ester (Orthogonal Protection): The bulky tert-butyl group provides immense steric shielding to the carbonyl carbon, preventing unwanted nucleophilic attack during highly reactive organometallic steps (such as Grignard additions). Furthermore, it is stable to basic and nucleophilic conditions but can be seamlessly cleaved under mild acidic conditions (e.g., Trifluoroacetic acid, TFA). This allows for orthogonal deprotection strategies without disturbing base-sensitive moieties elsewhere in complex scaffolds.

  • The C4-Iodine Substitution (Enhanced Reactivity): The carbon-iodine bond is significantly weaker and more polarizable than its bromine or chlorine counterparts. This facilitates rapid, low-temperature magnesium-halogen exchange using reagents like isopropylmagnesium chloride (iPrMgCl). The rapid kinetics of iodine exchange prevent side reactions and preserve the integrity of the tert-butyl ester.

Application 1: Synthesis of Complex Fluorophores (Resorufin/Fluorescein Scaffolds)

Context: In the pursuit of novel treatments for Mycobacterium tuberculosis (Mtb), researchers at the University of Otago utilized phenotypic screening to discover a potent resorufin-based scaffold. During the structure-activity relationship (SAR) exploration, tert-butyl 4-iodo-3-methylbenzoate was employed as a critical nucleophilic precursor to synthesize complex fluorescein derivatives.

Mechanistic Insight: The compound undergoes a highly efficient magnesium-halogen exchange with iPrMgCl. The resulting Grignard intermediate is then reacted with a protected xanthone. The tert-butyl group is essential here; a standard methyl or ethyl ester would suffer from competitive self-condensation or nucleophilic attack by the newly formed Grignard reagent.

G Step1 Tert-butyl 4-iodo-3-methylbenzoate (Protected Building Block) Step2 iPrMgCl (Turbo Grignard) Magnesium-Halogen Exchange Step1->Step2 Step3 Nucleophilic Intermediate (Stable due to t-Butyl Ester) Step2->Step3 Step4 Reaction with Protected Xanthone (Electrophile) Step3->Step4 Step5 Fluorescein Precursor (40% Yield) Step4->Step5

Workflow of magnesium-halogen exchange and subsequent xanthone coupling.

Protocol A: Magnesium-Halogen Exchange and Xanthone Coupling

Self-Validating System: This protocol relies on temperature control and TLC monitoring to ensure the Grignard reagent does not degrade before electrophile addition.

  • Preparation: Dissolve tert-butyl 4-iodo-3-methylbenzoate (1.0 equiv) in anhydrous THF under a strict argon atmosphere to prevent protonation of the intermediate by ambient moisture.

  • Exchange: Cool the solution to 0°C. Add isopropylmagnesium chloride (iPrMgCl, 1.1 equiv) dropwise. Stir for 1 hour. Validation: Quench a micro-aliquot with D2O and analyze via GC-MS to confirm complete iodine-magnesium exchange.

  • Coupling: Dropwise add a solution of the protected xanthone (0.9 equiv) in anhydrous THF.

  • Propagation: Allow the reaction mixture to slowly warm to room temperature and stir for 4-6 hours. Monitor the disappearance of the xanthone via TLC (Hexane:EtOAc).

  • Quench & Isolation: Quench the reaction with saturated aqueous NH4Cl to safely destroy unreacted Grignard reagent. Extract with EtOAc (3x), wash with brine, dry over MgSO4, and concentrate.

  • Purification: Purify the crude mixture via Flash Column Chromatography (FCC) to afford the fluorescein precursor (approx. 40% yield).

Application 2: Development of Encodable Amino Acids for Targeted Photocatalysis

Context: Photocatalysts are powerful tools for the light-mediated control of bioactive molecules. Recent advancements published in Chemical Science detail the synthesis of new amino acids incorporating Si-rosamine photocatalytic units. Tert-butyl 4-iodo-3-methylbenzoate serves as the foundational building block for these encodable amino acids.

Mechanistic Insight: The synthesis begins with the protection of 4-iodo-3-methylbenzoic acid. Using di-tert-butyl dicarbonate (Boc2O) and 4-dimethylaminopyridine (DMAP) enables a mild, high-yielding esterification. DMAP acts as a nucleophilic catalyst, forming a highly reactive N-acylpyridinium intermediate that is readily attacked by tert-butanol (generated in situ from Boc2O decomposition).

G A 4-Iodo-3-methylbenzoic acid (Starting Material) B Boc2O, DMAP Anhydrous THF A->B C Reflux / Stirring (Mild Esterification) B->C D Tert-butyl 4-iodo-3-methylbenzoate (Yield: 70-78%) C->D

Synthesis of Tert-butyl 4-iodo-3-methylbenzoate via DMAP-catalyzed esterification.

Protocol B: Synthesis of Tert-butyl 4-iodo-3-methylbenzoate

Self-Validating System: The evolution of CO2 gas serves as a visual indicator of the reaction's progression, while pH control ensures the removal of basic catalysts.

  • Initiation: To a mixture of 4-iodo-3-methylbenzoic acid (1.0 equiv) in anhydrous THF (or tert-butyl alcohol), add di-tert-butyl dicarbonate (Boc2O, 3.0 equiv) and DMAP (0.26 equiv).

  • Reaction: Reflux the mixture under a nitrogen atmosphere for 20 hours (or stir at 40°C overnight). Validation: Observe the cessation of gas evolution (CO2), indicating the complete consumption of Boc2O.

  • Workup: Remove the solvent under reduced pressure. Basify the crude residue with saturated aqueous NaHCO3 to pH 8. This step neutralizes the DMAP and deprotonates any unreacted starting acid, driving it into the aqueous layer.

  • Extraction: Extract the aqueous layer with CH2Cl2 (3x). Combine the organic fractions, wash with brine, and dry over MgSO4.

  • Purification: Filter and concentrate the mixture. Purify via normal-phase chromatography (e.g., CH2Cl2:hexane 8:2 or hexane:EtOAc 9:1) to yield the product as a solid or liquid (70-78% yield).

Quantitative Data & Yield Analysis

The following table summarizes the quantitative metrics of the workflows discussed, providing a clear comparison of reaction efficiencies based on the literature.

Application ContextReaction TypeKey ReagentsTarget Intermediate / ProductReported Yield
Photocatalysis Amino Acids Esterification (Protection)Boc2O, DMAP, THFTert-butyl 4-iodo-3-methylbenzoate70% - 78%
Anti-TB Drug Discovery Mg-Halogen Exchange & CouplingiPrMgCl, Protected Xanthone, THFFluorescein Precursor40%

Conclusion

Tert-butyl 4-iodo-3-methylbenzoate is far more than a simple chemical catalog item; it is a strategically designed linchpin for complex molecular assembly. By leveraging the orthogonal stability of the tert-butyl ester and the rapid exchange kinetics of the C4-iodine, researchers can execute highly sensitive cross-couplings and nucleophilic additions. Whether engineering novel anti-tuberculosis prodrugs or developing genetically encodable photocatalysts, mastering the handling and reactivity of this building block is essential for modern drug development professionals.

References

  • Title: Phenotypic-Based Discovery and Exploration of a Resorufin Scaffold with Activity against Mycobacterium tuberculosis Source: ChemMedChem, 2024 Dec 16;19(24):e202400482. URL: [Link]

  • Title: An encodable amino acid for targeted photocatalysis Source: Chemical Science, 2025, 16, 4360-4365. URL: [Link]

Protocols & Analytical Methods

Method

Application Note: Highly Efficient Suzuki-Miyaura Cross-Coupling of Sterically Hindered Tert-butyl 4-iodo-3-methylbenzoate

Executive Summary The Suzuki-Miyaura cross-coupling reaction is a cornerstone methodology in pharmaceutical synthesis and materials science for constructing C(sp²)–C(sp²) bonds[1]. However, the coupling of ortho-substitu...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

The Suzuki-Miyaura cross-coupling reaction is a cornerstone methodology in pharmaceutical synthesis and materials science for constructing C(sp²)–C(sp²) bonds[1]. However, the coupling of ortho-substituted aryl halides remains a persistent challenge due to severe steric hindrance that impedes the transmetalation and reductive elimination steps[2].

This application note provides a comprehensive, self-validating protocol for the cross-coupling of Tert-butyl 4-iodo-3-methylbenzoate (CAS: 360059-33-2)[3]. By leveraging a highly active Pd2(dba)3/SPhos catalytic system in a biphasic solvent environment, this methodology overcomes the steric shield of the ortho-methyl group while preserving the acid-sensitive tert-butyl ester moiety.

Mechanistic Rationale & Substrate Analysis

To design a robust protocol, we must first analyze the specific electronic and steric microenvironment of Tert-butyl 4-iodo-3-methylbenzoate:

  • Steric Hindrance (The Ortho-Effect): The methyl group at the C3 position is directly adjacent (ortho) to the reactive C-I bond at the C4 position. This steric bulk restricts the rotational freedom of the intermediate palladium complexes, significantly slowing down the approach of the arylboronic acid during the transmetalation phase[2].

  • Electronic Activation & Protecting Group Integrity: The tert-butyl ester at the C1 position acts as an electron-withdrawing group (para to the C-I bond), which lowers the LUMO energy of the substrate and accelerates the initial oxidative addition of Pd(0). Crucially, tert-butyl esters are highly labile under acidic conditions (prone to isobutylene elimination). Therefore, the reaction must be strictly maintained under basic conditions (using K3PO4) to prevent premature deprotection.

  • Ligand Causality (Why SPhos?): Standard ligands like PPh3 or dppf fail to provide sufficient conversion for this substrate. We employ SPhos (2-Dicyclohexylphosphino-2′,6′-dimethoxybiphenyl). The electron-rich dicyclohexyl groups increase the electron density on the palladium center, accelerating oxidative addition. More importantly, the bulky biphenyl backbone of SPhos promotes a critical steric clash that forces the biaryl product to undergo rapid reductive elimination, driving the catalytic cycle forward[2].

CatalyticCycle Pd0 Active Catalyst Pd(0)-SPhos OxAdd Oxidative Addition Complex Pd(II)(Ar)(I)(SPhos) Pd0->OxAdd + Tert-butyl 4-iodo-3-methylbenzoate TransMet Transmetalation Complex Pd(II)(Ar)(Ar')(SPhos) OxAdd->TransMet + Ar'-B(OH)2 + K3PO4 / H2O RedElim Reductive Elimination Biaryl Product Formation TransMet->RedElim Base / Halide Exchange RedElim->Pd0 Product Release

Figure 1: General Suzuki-Miyaura Catalytic Cycle using a Monoligated Palladium-SPhos Species.

Experimental Design & Condition Optimization

The following table summarizes the optimization data that led to the finalized protocol. The transition from a standard tetrakis(triphenylphosphine)palladium(0) system to a Buchwald-type biphenyl ligand system is imperative for achieving high yields with ortho-substituted substrates[4].

Table 1: Optimization of Reaction Conditions for Tert-butyl 4-iodo-3-methylbenzoate

EntryCatalyst SystemBase (Equiv)Solvent SystemTemp (°C)Conversion (%)*
1Pd(PPh3)4 (5 mol%)Na2CO3 (3.0)Toluene/H2O (4:1)90< 20%
2Pd(dppf)Cl2 (5 mol%)K2CO3 (3.0)1,4-Dioxane/H2O (4:1)9045%
3Pd(OAc)2 / XPhos (2/4 mol%)K3PO4 (3.0)Toluene/H2O (4:1)10078%
4 Pd2(dba)3 / SPhos (2/8 mol%) K3PO4 (3.0) Toluene/H2O (4:1) 100 > 95%

*Conversion determined by LC-MS analysis of the crude reaction mixture after 12 hours.

Step-by-Step Protocol

This protocol is designed as a self-validating system . Built-in In-Process Quality Control (IPQC) checkpoints ensure that the researcher can verify the integrity of the reaction at critical stages.

Workflow A 1. Reagent Preparation B 2. Degassing (Argon Purge) A->B C 3. Reaction (100°C, 12h) B->C D 4. Aqueous Work-up C->D E 5. Column Chromatography D->E F 6. LC-MS/NMR Validation E->F

Figure 2: Step-by-step experimental workflow for the Suzuki-Miyaura cross-coupling.

Materials Required:
  • Aryl Halide: Tert-butyl 4-iodo-3-methylbenzoate (1.0 mmol, 318.15 mg)

  • Nucleophile: Arylboronic acid (1.5 mmol)

  • Catalyst Precursor: Pd2(dba)3 (0.02 mmol, 18.3 mg)[2]

  • Ligand: SPhos (0.08 mmol, 32.8 mg)[2]

  • Base: K3PO4 (3.0 mmol, 636.8 mg)[4]

  • Solvents: Toluene (8.0 mL), Deionized Water (2.0 mL)

Procedure:

Step 1: Reagent Preparation (Benchtop/Glovebox)

  • In an oven-dried 25 mL Schlenk flask equipped with a magnetic stir bar, add Tert-butyl 4-iodo-3-methylbenzoate, the desired arylboronic acid, and K3PO4.

  • Add Pd2(dba)3 and SPhos. Causality Note: A 1:4 molar ratio of Pd2(dba)3 to SPhos ensures a 1:2 ratio of Palladium atoms to Ligand, promoting the formation of the highly active monoligated Pd(0)-SPhos species[2].

Step 2: Degassing (Critical Step) 3. Seal the flask with a rubber septum. Connect to a Schlenk line. 4. Evacuate the flask under high vacuum for 2 minutes, then backfill with Argon. Repeat this freeze-pump-thaw or evacuate-backfill cycle three times. Causality Note: Oxygen readily inserts into the Pd(0) complex, forming inactive Pd(II) peroxo species. Strict anaerobic conditions are non-negotiable.

Step 3: Solvent Addition & Reaction Execution 5. Add degassed Toluene (8.0 mL) and Deionized Water (2.0 mL) via a gas-tight syringe. 6. Replace the septum with a Teflon valve under positive Argon flow. 7. Submerge the flask in a pre-heated oil bath at 100 °C. Stir vigorously at 1000 rpm for 12 hours. Causality Note: Vigorous stirring is critical in this biphasic system to maximize the interfacial surface area between the organic phase (containing the catalyst) and the aqueous phase (containing the activated boronate), accelerating transmetalation.

Step 4: In-Process Quality Control (IPQC) Check 8. At t = 4 hours, halt stirring briefly to allow phase separation. Extract 10 µL of the organic layer via syringe. 9. Dilute in 1 mL Acetonitrile and analyze via LC-MS.

  • Self-Validation: You should observe the depletion of the starting mass (m/z 318) and the appearance of the biaryl product mass. If a mass corresponding to M-126 (loss of iodine, replacement with H) is observed, protodehalogenation is occurring.

Step 5: Work-up & Purification 10. Cool the reaction to room temperature. Dilute with Ethyl Acetate (20 mL) and Water (10 mL). 11. Separate the layers. Extract the aqueous layer with Ethyl Acetate (2 x 10 mL). 12. Wash the combined organic layers with brine (15 mL), dry over anhydrous Na2SO4, filter, and concentrate under reduced pressure. 13. Purify the crude residue via flash column chromatography on silica gel (Typical eluent: 5-10% Ethyl Acetate in Hexanes).

Troubleshooting Guidelines

ObservationMechanistic CauseCorrective Action
Incomplete Conversion Catalyst deactivation or insufficient transmetalation due to steric bulk.Ensure strict degassing. Increase the ratio of water slightly to better dissolve K3PO4 and activate the boronic acid.
Protodehalogenation (Formation of Tert-butyl 3-methylbenzoate)Transmetalation is too slow relative to β-hydride elimination or protonation.Increase the equivalents of the arylboronic acid to 2.0. Ensure the base (K3PO4) is fully active and not degraded by atmospheric moisture.
Homocoupling of Boronic Acid Excess oxygen in the system promotes Pd-catalyzed oxidative homocoupling.Rigorously sparge solvents with Argon for 30 minutes prior to addition.
Ester Hydrolysis pH of the aqueous layer dropped, or reaction overheated for too long.K3PO4 is generally safe for tert-butyl esters, but avoid switching to stronger bases like NaOH or KOH.

References

  • Benchchem. "Application Notes and Protocols for the Suzuki-Miyaura Coupling of N-(2-iodophenyl)methanesulfonamide". 1

  • Bidepharm. "CAS:360059-33-2, 4-iodo-3-methyl-benzoate". 3

  • ACS Publications. "Efficient Catalyst for the Suzuki−Miyaura Coupling of Potassium Aryl Trifluoroborates with Aryl Chlorides". 4

  • ACS Publications. "Much Improved Conditions for the Negishi Cross-Coupling of Iodoalanine Derived Zinc Reagents with Aryl Halides". 2

Sources

Application

Application Note: Palladium-Catalyzed Buchwald-Hartwig Amination of Tert-Butyl 4-iodo-3-methylbenzoate

Executive Summary & Mechanistic Rationale The construction of carbon-nitrogen bonds via the Buchwald-Hartwig amination is a cornerstone of modern pharmaceutical synthesis. However, substrates bearing both steric hindranc...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary & Mechanistic Rationale

The construction of carbon-nitrogen bonds via the Buchwald-Hartwig amination is a cornerstone of modern pharmaceutical synthesis. However, substrates bearing both steric hindrance and sensitive functional groups require precise calibration of the catalytic system. This application note details a highly optimized, chemoselective protocol for the amination of tert-butyl 4-iodo-3-methylbenzoate using a secondary amine (morpholine) as the model nucleophile.

The substrate presents two distinct chemical challenges:

  • Steric Hindrance: The ortho-methyl group relative to the iodine atom creates a steric shield that can retard amine coordination and reductive elimination, often leading to catalyst deactivation or off-cycle bis(amine)palladium(II) complex formation.

  • Chemoselectivity: The para-tert-butyl ester is an electron-withdrawing group that favorably accelerates oxidative addition. However, it necessitates the use of mild, non-nucleophilic bases to prevent undesired saponification or ester cleavage during the high-temperature catalytic cycle.

Causality in Experimental Design

To achieve high catalytic turnover and absolute chemoselectivity, every reagent in this protocol is selected based on specific mechanistic causality:

  • The Electrophile (Tert-butyl 4-iodo-3-methylbenzoate): Aryl iodides are highly reactive in oxidative addition (reactivity trend: I > Br > Cl) . This allows the reaction to proceed at moderate temperatures despite the ortho-methyl steric bulk.

  • The Catalyst & Ligand System (Pd(OAc)₂ / RuPhos): To overcome the steric penalty of the ortho-methyl group, the bulky, electron-rich dialkylbiaryl phosphine ligand RuPhos is employed. RuPhos forces the palladium center into a highly active mono-ligated (L-Pd) state. Its spatial profile accelerates the rate-limiting reductive elimination step and prevents the amine from over-coordinating to the metal center.

  • The Base (Cs₂CO₃): While sodium tert-butoxide (NaOtBu) is the traditional base for Buchwald-Hartwig aminations, it can induce side reactions with ester functionalities. Cesium carbonate (Cs₂CO₃) is selected as a mild, non-nucleophilic alternative that perfectly preserves the tert-butyl ester while providing sufficient basicity to deprotonate the coordinated amine intermediate .

  • The Solvent (1,4-Dioxane): Dioxane provides an optimal boiling point (101 °C) for thermal activation and excellent solubility for the Pd-RuPhos complex, while supporting the heterogeneous surface mechanism required for Cs₂CO₃.

Catalytic Pathway Visualization

BHCycle Pd0 Active Catalyst Pd(0)-RuPhos OxAdd Oxidative Addition Pd(II)(Ar)(I)-RuPhos Pd0->OxAdd + Tert-butyl 4-iodo-3-methylbenzoate AmineCoord Amine Binding & Deprotonation Pd(II)(Ar)(NR₂)-RuPhos OxAdd->AmineCoord + Morpholine + Cs₂CO₃ - CsI, - CsHCO₃ RedElim Reductive Elimination Form C-N Bond AmineCoord->RedElim Steric-driven acceleration RedElim->Pd0 + Product Release

Fig 1: Catalytic cycle of the Pd-catalyzed Buchwald-Hartwig amination for the target aryl iodide.

Quantitative Data: Reaction Optimization

The following table summarizes the empirical optimization data, demonstrating the critical nature of ligand and base selection for this specific hindered ester substrate .

EntryCatalyst (5 mol%)Ligand (10 mol%)Base (2.0 eq)SolventTemp (°C)Yield (%)*Observation / Causality
1Pd(OAc)₂PPh₃Cs₂CO₃Dioxane90< 5%Ligand too small; fails to induce reductive elimination.
2Pd(OAc)₂XantphosCs₂CO₃Dioxane9042%Moderate conversion; steric clash with ortho-methyl.
3Pd(OAc)₂RuPhos NaOtBuDioxane9065%Fast conversion, but partial ester degradation observed.
4 Pd(OAc)₂ RuPhos Cs₂CO₃ Dioxane 90 94% Optimal; complete chemoselectivity and rapid turnover.
5Pd(OAc)₂RuPhosCs₂CO₃Toluene9081%Lower solubility of base limits the reaction rate.

*Yields determined by LC-MS integration (UV 254 nm) against an internal standard.

Self-Validating Experimental Protocol

This methodology is designed as a self-validating system . Visual cues and analytical checkpoints are embedded within the steps to ensure the operator can verify the integrity of the reaction in real-time.

Materials Required
  • Electrophile: Tert-butyl 4-iodo-3-methylbenzoate (1.0 mmol, 318.15 mg)

  • Nucleophile: Morpholine (1.2 mmol, 104.5 mg / 104 µL)

  • Catalyst: Palladium(II) acetate, Pd(OAc)₂ (0.05 mmol, 11.2 mg)

  • Ligand: RuPhos (0.10 mmol, 46.7 mg)

  • Base: Cesium carbonate, Cs₂CO₃ (2.0 mmol, 651.6 mg) - Must be finely milled and anhydrous.

  • Solvent: Anhydrous 1,4-Dioxane (5.0 mL)

Step-by-Step Procedure

Phase 1: Catalyst Pre-Activation & Reagent Charging

  • Transfer an oven-dried 20 mL reaction vial equipped with a magnetic stir bar into a nitrogen-filled glovebox (or use standard Schlenk line techniques).

  • Charge the vial with Pd(OAc)₂ (11.2 mg), RuPhos (46.7 mg), and anhydrous Cs₂CO₃ (651.6 mg).

  • Validation Checkpoint 1 (Visual): The solid powder mixture should appear pale yellow to light orange. Any dark black discoloration at this stage indicates premature palladium reduction (Pd black) due to moisture or oxygen contamination.

Phase 2: Substrate Addition 4. Add Tert-butyl 4-iodo-3-methylbenzoate (318.15 mg) to the solid mixture. 5. Add anhydrous 1,4-Dioxane (5.0 mL), followed immediately by Morpholine (104 µL). 6. Seal the vial tightly with a Teflon-lined crimp cap and remove it from the glovebox.

Phase 3: Reaction Execution 7. Place the vial in a pre-heated aluminum block at 90 °C and stir vigorously (800 rpm). 8. Validation Checkpoint 2 (Visual): Within 15–30 minutes of heating, the reaction mixture will transition from a pale suspension to a deep red/brown homogeneous-looking liquid (with suspended white inorganic salts). This color shift confirms the generation of the active Pd(0)-RuPhos species and successful entry into the catalytic cycle.

Phase 4: Reaction Monitoring 9. After 4 hours, pierce the septum with a micro-syringe and withdraw a 10 µL aliquot. Dilute this aliquot in 1 mL of Acetonitrile (MeCN) and filter through a 0.22 µm PTFE syringe filter. 10. Validation Checkpoint 3 (Analytical):

  • TLC Analysis (10% EtOAc/Hexanes): The starting material (UV active, Rf ≈ 0.7) should be completely consumed. The product will appear as a new UV-active spot at Rf ≈ 0.35.
  • LC-MS Analysis: Confirm the disappearance of the starting material mass (m/z 318) and the appearance of the target product mass: Tert-butyl 4-morpholino-3-methylbenzoate (m/z [M+H]⁺ = 278.4).

Phase 5: Workup & Purification 11. Cool the reaction mixture to room temperature. 12. Dilute the mixture with Ethyl Acetate (15 mL) and filter it through a short pad of Celite to remove the inorganic salts and precipitated palladium black. Wash the Celite pad with an additional 15 mL of Ethyl Acetate. 13. Concentrate the filtrate under reduced pressure to yield a crude brown oil. 14. Purify the crude material via flash column chromatography on silica gel (Gradient: 5% to 15% Ethyl Acetate in Hexanes) to afford the pure product as a pale yellow solid/oil.

References

  • Urgaonkar, S., Xu, J. H., & Verkade, J. G. (2003). Application of a new bicyclic triaminophosphine ligand in Pd-catalyzed Buchwald-Hartwig amination reactions of aryl chlorides, bromides, and iodides. The Journal of Organic Chemistry, 68(22), 8416-8423. URL: [Link]

  • Anghileri, L. (2021). Selective Formation and Cleavage of Carbon–Heteroatom Bonds using Visible-Light Photocatalysis. Max Planck Institute (MPG.PuRe). URL:[Link]

Method

Use of Tert-butyl 4-iodo-3-methyl-benzoate in synthesizing pharmaceutical intermediates

Application Note: Strategic Utilization of Tert-butyl 4-iodo-3-methylbenzoate in Pharmaceutical Intermediate Synthesis Executive Summary In the development of complex pharmaceutical active ingredients (APIs), the selecti...

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Author: BenchChem Technical Support Team. Date: April 2026

Application Note: Strategic Utilization of Tert-butyl 4-iodo-3-methylbenzoate in Pharmaceutical Intermediate Synthesis

Executive Summary

In the development of complex pharmaceutical active ingredients (APIs), the selection of bifunctional building blocks is a critical determinant of synthetic efficiency. Tert-butyl 4-iodo-3-methylbenzoate (CAS: 360059-33-2) has emerged as a highly versatile intermediate, particularly in the synthesis of complex tricyclic scaffolds such as resorufin and fluorescein derivatives used in anti-tuberculosis drug discovery[1]. This application note provides an in-depth mechanistic analysis, validated protocols, and causality-driven insights into utilizing this molecule for advanced organometallic coupling and cross-coupling workflows.

Structural Rationale & Chemoselectivity

The utility of tert-butyl 4-iodo-3-methylbenzoate lies in its orthogonal reactivity domains. Designing a synthetic route with this molecule requires an understanding of how its three primary functional groups interact under varying conditions.

  • The C4-Iodine Bond (Electrophilic/Exchangeable Domain): Iodine is highly polarizable and represents the weakest carbon-halogen bond. This makes the C4 position exceptionally reactive toward oxidative addition by Palladium(0) in Suzuki-Miyaura couplings, or rapid magnesium-halogen exchange using Turbo Grignard reagents ( i -PrMgCl·LiCl)[1].

  • The C3-Methyl Group (Steric & Electronic Modulator): The ortho-methyl group provides a mild electron-donating (+I) effect, which stabilizes transient organometallic species. More importantly, it provides steric shielding, which dictates the regioselectivity of incoming nucleophiles and prevents unwanted side reactions at the adjacent positions.

  • The C1-Tert-Butyl Ester (Orthogonal Protecting Group): Unlike methyl or ethyl esters, the bulky tert-butyl group completely blocks nucleophilic attack at the carbonyl carbon. This is the causal reason this specific ester is chosen: it allows the molecule to be converted into a highly reactive nucleophile (via Grignard formation) without undergoing self-condensation[1]. Furthermore, it is completely stable to strong bases but easily cleaved under mild acidic conditions (e.g., Trifluoroacetic acid) to reveal the carboxylic acid for subsequent amide coupling[2].

Chemoselectivity Core Tert-butyl 4-iodo-3-methylbenzoate CAS: 360059-33-2 Iodine C-I Bond (Position 4) Highly reactive to Pd(0) & Mg Core->Iodine Cross-Coupling / Halogen Exchange Methyl Methyl Group (Position 3) Steric shielding & +I effect Core->Methyl Regiocontrol Ester Tert-Butyl Ester (Position 1) Sterically hindered, base-stable Core->Ester Orthogonal Protection

Caption: Chemoselective domains of Tert-butyl 4-iodo-3-methylbenzoate.

Application Case Study: Synthesis of Resorufin-Based Anti-TB Scaffolds

A premier example of this intermediate's utility is found in the synthesis of nitrofuran-resorufin conjugates, which act as potent sub-micromolar inhibitors of Mycobacterium tuberculosis (Mtb)[1].

In this workflow, researchers required a nucleophilic benzoate derivative to attack a protected xanthone core. If a standard carboxylic acid or methyl ester were used, the required Grignard reagent would aggressively attack the carbonyl groups of identical molecules, leading to polymeric byproducts.

The Mechanistic Solution:

  • Protection: 4-iodo-3-methylbenzoic acid is first converted to tert-butyl 4-iodo-3-methylbenzoate using Boc-anhydride ( Boc2​O ) and DMAP. DMAP acts as a nucleophilic catalyst, forming an active acylpyridinium intermediate that is attacked by the tert-butanol generated in situ, avoiding the harsh acidic conditions usually required for Fischer esterification[1][2].

  • Activation: The protected ester undergoes a magnesium-halogen exchange with isopropylmagnesium chloride ( i -PrMgCl). The thermodynamic driving force here is the formation of the more stable aryl-Grignard reagent compared to the alkyl-Grignard[1].

  • Coupling & Deprotection: The resulting nucleophile successfully attacks the xanthone core. The tert-butyl group survives this step and is later removed via acidic hydrolysis to yield the active pharmaceutical intermediate[1][2].

Workflow A 4-Iodo-3-methylbenzoic Acid (Starting Material) B Tert-butyl 4-iodo-3-methylbenzoate (Intermediate) A->B Boc2O, DMAP THF, Reflux C Aryl-Grignard Reagent (Nucleophile) B->C i-PrMgCl -20°C D Fluorescein Precursor (Coupled Product) C->D Protected Xanthone C-C Bond Formation E Carboxylic Acid Reveal (Deprotected API) D->E TFA / CH2Cl2 Acidic Cleavage

Caption: Synthetic workflow utilizing Tert-butyl 4-iodo-3-methylbenzoate in API development.

Validated Experimental Protocols

The following protocols are designed as self-validating systems, ensuring that the chemist can verify the success of each step before proceeding to the next, thereby minimizing the loss of expensive downstream reagents.

Protocol A: Synthesis of Tert-butyl 4-iodo-3-methylbenzoate

Causality Note: Boc2​O is utilized instead of isobutylene gas to provide a safer, bench-stable method for tert-butyl esterification.

  • Setup: In an oven-dried round-bottom flask purged with N2​ , dissolve 4-Iodo-3-methylbenzoic acid (1.0 equiv, e.g., 1.10 g, 4.20 mmol) in anhydrous THF (10.0 mL)[1].

  • Reagent Addition: Add DMAP (0.26 equiv, 133 mg) followed by the slow, portion-wise addition of Boc2​O (3.0 equiv, 2.71 g)[1][2].

    • Self-Validation Checkpoint 1: Observe steady gas evolution ( CO2​ ). If no gas evolves, the Boc2​O may be degraded.

  • Reaction: Heat the mixture to reflux for 16 hours[1][2].

  • Workup: Cool to room temperature, concentrate under reduced pressure, and partition between Ethyl Acetate and saturated aqueous NaHCO3​ . Wash the organic layer with brine, dry over Na2​SO4​ , and concentrate.

  • Purification: Purify via flash column chromatography (Hexanes/EtOAc).

    • Self-Validation Checkpoint 2: Analyze via HPLC (254 nm). The target compound should present a retention time ( tR​ ) of approximately 5.98 min (>95% purity)[1].

Protocol B: Magnesium-Halogen Exchange and Electrophilic Coupling

Causality Note: The reaction must be kept at or below -20 °C. Higher temperatures increase the kinetic energy of the system, potentially allowing the sterically hindered tert-butyl ester to be attacked by the newly formed Grignard reagent.

  • Preparation: Dissolve Tert-butyl 4-iodo-3-methylbenzoate (1.0 equiv) in anhydrous THF (0.2 M concentration) under a strict Argon atmosphere. Cool the solution to -20 °C using a dry ice/ethylene glycol bath.

  • Exchange: Dropwise add i -PrMgCl (2.0 M in THF, 1.1 equiv) over 15 minutes[1].

    • Self-Validation Checkpoint 3 (Crucial): Before adding the electrophile, extract a 0.1 mL aliquot and quench with D2​O . Analyze via GC-MS or 1H -NMR. You must observe >95% deuterium incorporation at the C4 position. If unreacted starting material remains, extend the exchange time by 30 minutes.

  • Coupling: Once exchange is confirmed, add the electrophile (e.g., protected xanthone, 0.9 equiv) dissolved in THF dropwise[1]. Stir for 2 hours, allowing the reaction to slowly warm to 0 °C.

  • Quench: Quench carefully with saturated aqueous NH4​Cl to neutralize the magnesium alkoxide intermediate. Extract with EtOAc.

Protocol C: Acidic Cleavage of the Tert-Butyl Ester
  • Deprotection: Dissolve the coupled intermediate in a 1:1 mixture of Trifluoroacetic acid (TFA) and Dichloromethane ( CH2​Cl2​ )[2].

  • Reaction: Stir at room temperature for 2-4 hours.

    • Self-Validation Checkpoint 4: Monitor by TLC. The starting material spot will disappear, replaced by a highly polar, baseline-hugging spot (the free carboxylic acid).

  • Isolation: Evaporate the volatiles under reduced pressure. To remove residual TFA, co-evaporate with toluene (3 x 10 mL) to yield the pure carboxylic acid API precursor[2].

Quantitative Data Summaries

Table 1: Physicochemical Properties of Tert-butyl 4-iodo-3-methylbenzoate

PropertyValueSynthetic Implication
CAS Number 360059-33-2[3][4]Unique identifier for procurement and regulatory tracking.
Molecular Formula C12​H15​IO2​ [5]Defines mass balance for reaction stoichiometry.
Molecular Weight 318.15 g/mol [5]Used for precise equivalent calculations.
Storage Conditions Keep in dark place, sealed, dry, room temp[3]C-I bonds are photosensitive; light exposure causes homolytic cleavage and iodine radical formation.

Table 2: Comparison of Ester Protecting Groups in Organometallic Synthesis

Protecting GroupStability to Grignard ReagentsCleavage ConditionsSuitability for Mg-Halogen Exchange
Methyl EsterPoor (Rapidly attacked)Base (LiOH / NaOH)Not Recommended
Ethyl EsterPoor (Attacked)Base (LiOH / NaOH)Not Recommended
Tert-Butyl Ester Excellent (Sterically blocked) Acid (TFA / HCl) Highly Recommended

References

  • Cheung, C.-Y., et al. "Phenotypic-Based Discovery and Exploration of a Resorufin Scaffold with Activity against Mycobacterium tuberculosis." University of Otago / Monash University. Available at:[Link]

  • Supplementary Information for "Flow Cytometry". Scribd. Available at:[Link]

  • MolAid. "tert-butyl 4-iodo-3-methylbenzoate - CAS 360059-33-2". MolAid Chemical Database. Available at:[Link]

Sources

Application

Stille Coupling of Tert-butyl 4-iodo-3-methyl-benzoate: A Detailed Application Note and Protocol for the Synthesis of Biaryl Compounds

For Researchers, Scientists, and Drug Development Professionals Introduction: The Enduring Power of the Stille Coupling in Complex Molecule Synthesis The Stille reaction, a palladium-catalyzed cross-coupling of an organo...

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Author: BenchChem Technical Support Team. Date: April 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Enduring Power of the Stille Coupling in Complex Molecule Synthesis

The Stille reaction, a palladium-catalyzed cross-coupling of an organostannane with an organic halide or pseudohalide, stands as a cornerstone of modern organic synthesis.[1][2] Developed by John K. Stille, its remarkable functional group tolerance, stability of organotin reagents to air and moisture, and generally mild reaction conditions have rendered it an invaluable tool for the construction of carbon-carbon bonds, particularly in the synthesis of complex natural products and pharmaceuticals.[2][3][4] This application note provides a detailed experimental protocol for the Stille coupling of Tert-butyl 4-iodo-3-methyl-benzoate, a versatile building block in medicinal chemistry, and offers insights into the mechanistic underpinnings and practical considerations for successful execution.

The Catalytic Cycle: A Mechanistic Overview

The Stille coupling proceeds through a well-established catalytic cycle involving a palladium(0) species.[5] The cycle can be broken down into three key steps: oxidative addition, transmetalation, and reductive elimination.

  • Oxidative Addition: The active Pd(0) catalyst initiates the cycle by inserting into the carbon-iodine bond of Tert-butyl 4-iodo-3-methyl-benzoate, forming a Pd(II) intermediate.[5]

  • Transmetalation: The organostannane reagent then exchanges its organic group with the iodide on the palladium complex. This is often the rate-determining step of the reaction.[1]

  • Reductive Elimination: The two organic groups on the palladium complex couple and are eliminated, forming the desired biaryl product and regenerating the active Pd(0) catalyst, which can then re-enter the catalytic cycle.[5]

dot graph Stille_Coupling_Mechanism { layout=dot; rankdir=TB; node [shape=box, style=rounded, fontname="Helvetica", fontsize=10, fillcolor="#F1F3F4", fontcolor="#202124"]; edge [fontname="Helvetica", fontsize=9];

"Pd(0)L2" [fillcolor="#4285F4", fontcolor="#FFFFFF"]; "Ar-Pd(II)(I)L2" [fillcolor="#EA4335", fontcolor="#FFFFFF"]; "Ar-Pd(II)(R)L2" [fillcolor="#FBBC05", fontcolor="#202124"]; "Ar-R" [shape=ellipse, style=filled, fillcolor="#34A853", fontcolor="#FFFFFF"]; "R-SnBu3" [shape=ellipse]; "Ar-I";

"Pd(0)L2" -> "Ar-Pd(II)(I)L2" [label="Oxidative Addition\n(Ar-I)"]; "Ar-Pd(II)(I)L2" -> "Ar-Pd(II)(R)L2" [label="Transmetalation\n(R-SnBu3)"]; "Ar-Pd(II)(R)L2" -> "Ar-R" [label="Reductive Elimination"]; "Ar-Pd(II)(R)L2" -> "Pd(0)L2" [style=dashed];

{rank=same; "Ar-I"; "R-SnBu3"} } caption: Catalytic cycle of the Stille cross-coupling reaction.

Experimental Protocol: Stille Coupling of Tert-butyl 4-iodo-3-methyl-benzoate with (4-methoxyphenyl)tributylstannane

This protocol details the coupling of Tert-butyl 4-iodo-3-methyl-benzoate with (4-methoxyphenyl)tributylstannane to synthesize Tert-butyl 4-(4-methoxyphenyl)-3-methyl-benzoate.

Materials and Reagents:

ReagentFormulaMW ( g/mol )Amount (mmol)Equivalents
Tert-butyl 4-iodo-3-methyl-benzoateC₁₂H₁₅IO₂334.151.01.0
(4-methoxyphenyl)tributylstannaneC₁₉H₃₄OSn412.181.21.2
Tetrakis(triphenylphosphine)palladium(0)Pd(PPh₃)₄1155.560.050.05
Anhydrous TolueneC₇H₈92.1410 mL-
Saturated Aqueous Potassium Fluoride (KF)KF58.10~10 mL-
Ethyl AcetateC₄H₈O₂88.11As needed-
BrineNaCl(aq)-As needed-
Anhydrous Magnesium SulfateMgSO₄120.37As needed-

Equipment:

  • Schlenk flask or oven-dried round-bottom flask with a reflux condenser

  • Magnetic stirrer and stir bar

  • Heating mantle or oil bath

  • Inert gas (Argon or Nitrogen) supply with manifold

  • Syringes and needles

  • Separatory funnel

  • Rotary evaporator

  • Silica gel for column chromatography

Safety Precautions:

  • Organotin compounds are highly toxic. [6] Handle (4-methoxyphenyl)tributylstannane in a well-ventilated fume hood and wear appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat.[7]

  • Palladium catalysts can be pyrophoric. Handle with care.

  • Toluene is flammable and a suspected reprotoxin. Use in a fume hood and avoid ignition sources.

Step-by-Step Procedure:

  • Reaction Setup:

    • To a flame-dried Schlenk flask containing a magnetic stir bar, add Tert-butyl 4-iodo-3-methyl-benzoate (1.0 mmol, 334 mg) and tetrakis(triphenylphosphine)palladium(0) (0.05 mmol, 58 mg).

    • Seal the flask with a septum, and purge with an inert gas (argon or nitrogen) for 10-15 minutes.

  • Addition of Reagents:

    • Under a positive pressure of inert gas, add anhydrous toluene (10 mL) via syringe.

    • Stir the mixture at room temperature until the solids have dissolved.

    • Add (4-methoxyphenyl)tributylstannane (1.2 mmol, 0.5 mL) via syringe.

  • Reaction:

    • Heat the reaction mixture to 100 °C under a continuous flow of inert gas.

    • Monitor the reaction progress by Thin Layer Chromatography (TLC). The reaction is typically complete within 12-24 hours.

  • Work-up and Removal of Tin Byproducts:

    • Cool the reaction mixture to room temperature.

    • Add a saturated aqueous solution of potassium fluoride (KF) (10 mL) and stir vigorously for 1-2 hours. This will precipitate the tin byproducts as insoluble tributyltin fluoride.

    • Filter the mixture through a pad of Celite® to remove the precipitate, washing the filter cake with ethyl acetate.

    • Transfer the filtrate to a separatory funnel and separate the organic layer.

    • Wash the organic layer sequentially with water and brine.

    • Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.

  • Purification:

    • Purify the crude product by silica gel column chromatography using a suitable eluent system (e.g., a gradient of ethyl acetate in hexanes) to afford the pure Tert-butyl 4-(4-methoxyphenyl)-3-methyl-benzoate.

dot graph Experimental_Workflow { layout=dot; rankdir=TB; node [shape=box, style=rounded, fontname="Helvetica", fontsize=10, fillcolor="#F1F3F4", fontcolor="#202124"]; edge [fontname="Helvetica", fontsize=9];

A [label="1. Reaction Setup\n- Add Ar-I and Pd(PPh3)4 to flask\n- Purge with inert gas"]; B [label="2. Reagent Addition\n- Add anhydrous toluene\n- Add organostannane"]; C [label="3. Reaction\n- Heat to 100°C\n- Monitor by TLC"]; D [label="4. Work-up\n- Cool to RT\n- Add aq. KF solution\n- Filter through Celite"]; E [label="5. Extraction & Drying\n- Separate organic layer\n- Wash with H2O and brine\n- Dry over MgSO4"]; F [label="6. Purification\n- Concentrate in vacuo\n- Silica gel chromatography"]; G [label="Pure Product", shape=ellipse, style=filled, fillcolor="#34A853", fontcolor="#FFFFFF"];

A -> B -> C -> D -> E -> F -> G; } caption: Experimental workflow for the Stille coupling.

Troubleshooting

IssuePossible CauseSuggested Solution
No or Low Conversion Inactive catalystUse a fresh batch of palladium catalyst. Ensure the reaction is performed under strictly anhydrous and inert conditions.
Insufficient temperatureEnsure the reaction temperature is maintained at the specified level.
Poor quality reagentsUse freshly distilled/purified solvents and high-purity reagents.
Homocoupling of Organostannane Presence of oxygenThoroughly degas the solvent and maintain a positive pressure of inert gas throughout the reaction.
Incomplete Removal of Tin Byproducts Insufficient KF treatmentIncrease the stirring time with the KF solution or perform a second KF wash.
Co-elution during chromatographyUse a less polar eluent system for column chromatography. A small amount of triethylamine in the eluent can sometimes help in removing tin residues.

Conclusion

The Stille coupling remains a powerful and reliable method for the synthesis of biaryl compounds. By following this detailed protocol and adhering to the safety precautions, researchers can successfully employ this reaction for the synthesis of derivatives of Tert-butyl 4-iodo-3-methyl-benzoate. The key to a successful Stille coupling lies in the use of high-quality reagents, strict adherence to inert atmosphere techniques, and a thorough work-up procedure to remove the toxic organotin byproducts.

References

  • Stille Coupling | OpenOChem Learn. (n.d.). Retrieved March 27, 2026, from [Link]

  • Organic Syntheses Procedure. (2011). Org. Synth., 88, 197. Retrieved from [Link]

  • Palladium-Catalyzed Cross-Coupling Reactions: A Powerful Tool for the Synthesis of Agrochemicals. (2018). Journal of Agricultural and Food Chemistry. Retrieved from [Link]

  • Hashemi, E., & Teimoury, M. (2026). Advancing total synthesis through the Stille cross-coupling: recent innovations and case studies. RSC Publishing. Retrieved from [Link]

  • The Stille Reaction. (n.d.). Organic Reactions. Retrieved from [Link]

  • Efficient Stille Cross-Coupling Reaction Catalyzed by the Pd(OAc)2/Dabco Catalytic System. (2005). The Journal of Organic Chemistry. Retrieved from [Link]

  • Stille Coupling. (n.d.). Chemistry LibreTexts. Retrieved from [Link]

  • Tetraalkynylstannanes in the Stille cross coupling reaction: a new effective approach to arylalkynes. (2017). RSC Publishing. Retrieved from [Link]

  • Palladium-Catalyzed Cross-Coupling Reactions of Organosilanols and their Salts. (n.d.). PMC. Retrieved from [Link]

  • Laboratory Chemical Safety Summaries: TRIMETHYLTIN CHLORIDE (AND OTHER ORGANOTIN COMPOUNDS). (n.d.). Retrieved from [Link]

  • Palladium Catalysts for Cross-Coupling Reaction. (2015). MDPI. Retrieved from [Link]

  • Synthesis and Characterization of Benzo[1,2-b:4,3-b']dithiophene-Based Biaryls. (2025). MDPI. Retrieved from [Link]

  • Biaryl synthesis with arenediazonium salts: cross-coupling, CH-arylation and annulation reactions. (2019). Chemical Society Reviews (RSC Publishing). Retrieved from [Link]

  • Stille Coupling. (n.d.). SynArchive. Retrieved from [Link]

  • The Stille Reaction. (n.d.). Chem 115 Myers. Retrieved from [Link]

  • Stille Coupling of Alkynyl Stannane and Aryl Iodide, a Many-Pathways Reaction: The Importance of Isomerization. (2011). Organometallics. Retrieved from [Link]

Sources

Technical Notes & Optimization

Troubleshooting

Technical Support Center: Preventing Premature Deprotection of the tert-Butyl (t-Bu) Ester Group During Coupling

Welcome to the Technical Support Center. This guide is specifically designed for researchers, synthetic chemists, and drug development professionals experiencing unexpected loss of the tert-butyl (t-Bu) ester protecting...

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Technical Support Center. This guide is specifically designed for researchers, synthetic chemists, and drug development professionals experiencing unexpected loss of the tert-butyl (t-Bu) ester protecting group during amide or peptide coupling steps.

While the t-Bu group is prized for its stability under basic conditions and orthogonality to base-labile groups (like Fmoc)[1], premature deprotection during coupling is a critical failure point that reduces yield and introduces complex impurities. This guide dissects the mechanistic causes of this issue and provides self-validating protocols to ensure protecting group integrity.

Frequently Asked Questions (Troubleshooting Q&A)

Q1: Why am I seeing t-Bu deprotection during my amide coupling when the conditions are supposed to be basic? A: Premature t-Bu cleavage during coupling is almost always driven by localized microenvironmental acidity or base depletion . Coupling additives such as HOBt (pKₐ ~4.6), HOAt (pKₐ ~3.2), and OxymaPure are weak acids used to suppress racemization. If your tertiary base (e.g., DIEA, NMM) is consumed by side reactions, evaporates, or is added in insufficient stoichiometric amounts, the reaction mixture's pH drops. The acid-catalyzed deprotection mechanism proceeds via the protonation of the ester oxygen, followed by the rate-limiting elimination of a stable tert-butyl carbocation, which rapidly loses a proton to form irreversible isobutylene gas[2],[1].

Q2: I recently transitioned to Microwave-Assisted Peptide Synthesis (MAPS). Could thermal stress be causing the loss of t-Bu groups? A: Yes. Thermal degradation is a primary culprit in MAPS. While t-Bu esters are generally stable at room temperature, microwave irradiation (often reaching 90°C) provides the activation energy necessary to accelerate trace-acid catalyzed cleavage[3]. If the coupling environment is even slightly acidic, the elevated temperatures will rapidly drive the formation of the tert-butyl cation. To prevent this, coupling temperatures for sequences containing sensitive t-Bu protected residues (like Asp, Glu, Tyr) should be strictly capped at 75°C[4].

Q3: We are performing a solution-phase tandem coupling utilizing metal catalysts. Is there a compatibility issue with the t-Bu ester? A: Absolutely. Certain metal catalysts and Lewis acids (such as ZnBr₂, FeCl₃, or TiCl₄) strongly coordinate to the carbonyl oxygen of the t-Bu ester[5],[6]. This coordination withdraws electron density, weakening the alkyl-oxygen bond and stabilizing the leaving tert-butyl cation. This pathway bypasses the need for Brønsted acids and will cleave the ester directly in the coupling pot. If your synthetic route requires Lewis acids, you must swap the t-Bu group for a more stable alternative (e.g., a benzyl or allyl ester).

Q4: My coupling reagents and temperatures are perfectly optimized, but I still see t-Bu loss on the solid support. What else could it be? A: Trace acid carryover. In Solid-Phase Peptide Synthesis (SPPS), if the resin is not thoroughly washed and neutralized after an acidic deprotection step (e.g., Boc removal using TFA), residual acid remains trapped within the polymer matrix[2]. When the next coupling cycle begins, this trace TFA acts catalytically to cleave the t-Bu ester.

Mechanistic and Troubleshooting Visualizations

Mechanism A t-Butyl Ester (Intact) B Protonated Ester (Intermediate) A->B Trace Acid (H+) / Lewis Acid C tert-Butyl Cation + Carboxylic Acid B->C Cleavage (Rate limiting) D Isobutylene Gas (Irreversible Loss) C->D -H+

Caption: Mechanistic pathway of premature acid-catalyzed t-Bu ester cleavage.

Troubleshooting Start Premature t-Bu Loss Detected Q1 Using Microwave Heating? Start->Q1 A1_Yes Reduce Temp to <75°C Switch to DIC/Oxyma Q1->A1_Yes Yes Q2 Check Base Equivalents Q1->Q2 No A2_Fix Ensure Base > Acidic Additives (e.g., >2 eq DIEA per HOBt) Q2->A2_Fix Depleted/Low Q3 Using Lewis Acids (ZnBr2, FeCl3)? Q2->Q3 Adequate A3_Fix Change protecting group strategy (e.g., Benzyl ester) Q3->A3_Fix Yes

Caption: Decision tree for troubleshooting premature t-Bu deprotection during coupling.

Quantitative Data: Risk Factors for t-Bu Deprotection

The following table summarizes the quantitative risk of t-Bu loss under various coupling conditions and highlights the recommended mitigations.

Coupling Condition / VariablePrimary Cause of DeprotectionTypical t-Bu Loss (%)Recommended Mitigation Strategy
MW-SPPS at 90°C (HATU/DIEA) Thermal stress + trace acidity15 - 35%Cap temperature at 75°C; use DIC/Oxyma.
Insufficient Base (<1 eq vs HOAt) Microenvironmental pH drop10 - 25%Maintain strictly >2.0 eq DIEA relative to acidic additives.
Presence of ZnBr₂ / FeCl₃ Lewis acid coordination>80% within 12hAvoid Lewis acids; use orthogonal protecting groups[5],[6].
Trace TFA Carryover Catalytic acidolysis5 - 20%Implement a 5% DIEA/DMF neutralization wash prior to coupling.

Self-Validating Experimental Protocol: Optimized Coupling

To guarantee the integrity of t-Bu protecting groups during demanding coupling cycles (especially in MAPS), follow this self-validating methodology. This protocol relies on DIC/OxymaPure, which avoids the basicity issues of uronium salts while maintaining a highly efficient, thermally stable coupling environment.

Step 1: Rigorous Resin Neutralization

  • Action: Wash the peptidyl-resin with DMF (3 × 5 mL). Follow with a neutralization wash using 5% DIEA in DMF (1 × 3 min), and wash again with DMF (3 × 5 mL).

  • Causality: This eliminates trace TFA from previous steps, neutralizing the polymer matrix microenvironment to prevent catalytic acidolysis[2].

  • Validation: Extract a few resin beads and apply a drop of Bromophenol Blue indicator. The beads must turn blue (indicating a basic environment). If they turn yellow/green, repeat the DIEA wash.

Step 2: Reagent Preparation (Strict Stoichiometry)

  • Action: In a clean vial, dissolve the Fmoc-Amino Acid (4.0 eq relative to resin loading) and OxymaPure (4.0 eq) in anhydrous DMF (yielding a 0.2 M solution). Add DIC (4.0 eq) immediately before transfer.

  • Causality: Oxyma/DIC is thermally stable and less prone to causing premature cleavage than HOBt/uronium combinations under microwave conditions[3].

Step 3: Controlled Coupling

  • Action: Transfer the activated amino acid solution to the resin. If using a microwave synthesizer, set the parameters to 75°C for 5 minutes . Do not exceed 75°C.

  • Causality: Limiting the thermal energy prevents the activation barrier for tert-butyl carbocation formation from being breached[4].

Step 4: Post-Coupling Wash and Verification

  • Action: Drain the reaction vessel and wash the resin thoroughly with DMF (4 × 5 mL) to remove DIC/Oxyma byproducts.

  • Validation: Perform a Kaiser Test (Ninhydrin test) on a small resin sample. A negative result (colorless/yellow beads) confirms complete coupling. If the test is positive (blue beads), perform a secondary coupling at room temperature for 60 minutes rather than applying more thermal stress to the t-Bu groups.

References

  • Wu, Z., et al. "FeCl3-Mediated Side Chain Modification of Aspartic Acid- and Glutamic Acid-Containing Peptides on a Solid Support." ACS Omega, 2017. Available at: [Link]

  • Wu, Y., et al. "Selective tert-Butyl Ester Deprotection in the Presence of Acid Labile Protecting Groups with Use of ZnBr2." The Journal of Organic Chemistry, 2004. Available at: [Link]

  • The Royal Society of Chemistry. "Chapter 5: Microwave-assisted Peptide Synthesis." RSC Books. Available at: [Link]

  • ResearchGate. "Microwave-assisted solid-phase peptide synthesis of the 60-110 domain of human pleiotrophin on 2-chlorotrityl resin." Amino Acids, 2011. Available at: [Link]

  • Lundt, B. F., et al. "Removal of t-butyl and t-butoxycarbonyl protecting groups with trifluoroacetic acid. Mechanisms, biproduct formation and evaluation of scavengers." Int J Pept Protein Res, 1978. Available at: [Link]

Sources

Optimization

Technical Support Center: Managing Steric Hindrance in Reactions of tert-Butyl 4-iodo-3-methylbenzoate

From the Desk of the Senior Application Scientist Welcome to the Technical Support Center. Working with tert-butyl 4-iodo-3-methylbenzoate presents a unique set of mechanistic challenges.

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Author: BenchChem Technical Support Team. Date: April 2026

From the Desk of the Senior Application Scientist Welcome to the Technical Support Center. Working with tert-butyl 4-iodo-3-methylbenzoate presents a unique set of mechanistic challenges. While the iodine atom at the C4 position is an excellent leaving group for transition-metal catalysis, the adjacent ortho-methyl group at C3 introduces severe steric hindrance[1]. Furthermore, the bulky tert-butyl ester at C1 complicates standard deprotection strategies[2].

This guide is designed to move beyond generic protocols. Here, we dissect the causality behind reaction failures and provide self-validating methodologies to ensure your synthetic workflows are robust, reproducible, and analytically sound.

🔬 Section 1: Troubleshooting Palladium-Catalyzed Cross-Couplings

Q1: Why am I getting low yields and high amounts of deiodinated byproduct in my Suzuki-Miyaura couplings with this substrate?

The Causality: The failure lies in the kinetics of the catalytic cycle. Oxidative addition of Pd(0) into the C–I bond of tert-butyl 4-iodo-3-methylbenzoate is generally rapid. However, the bulky ortho-methyl group physically blocks the incoming nucleophile during the subsequent transmetalation step[1]. Because transmetalation is artificially delayed by this steric wall, the long-lived Pd(II)-aryl intermediate has time to undergo deleterious side reactions—most notably, abstracting a proton from the solvent or amine base to yield the protodehalogenated byproduct (tert-butyl 3-methylbenzoate)[3].

The Solution: You must use a ligand that forces the transmetalation and reductive elimination steps to outpace the side reactions. Dialkylbiaryl phosphines (Buchwald ligands) like XPhos or SPhos are specifically designed for this. Their extreme steric bulk pushes the palladium center and the coupling partners together, drastically accelerating reductive elimination, while the electron-rich backbone stabilizes the Pd(II) intermediate against decomposition[3].

Data Summary: Ligand Selection for Ortho-Hindered Aryl Iodides

Table 1: Impact of ligand steric bulk on the cross-coupling efficiency of ortho-methyl aryl iodides.

LigandStructural Class% Buried Volume (%V_bur)Transmetalation RateTarget Product Yield (%)Dehalogenation Byproduct (%)
PPh₃ Monodentate Phosphine30.5%Very Slow< 15%> 45%
dppf Bidentate PhosphineN/ASlow42%28%
SPhos Dialkylbiaryl (Buchwald)43.4%Fast86%< 8%
XPhos Dialkylbiaryl (Buchwald)50.3%Very Fast96% < 2%
Self-Validating Protocol: Sterically Hindered Suzuki-Miyaura Coupling

This protocol includes built-in analytical checkpoints to validate the reaction state before proceeding.

  • Catalyst Pre-activation: In a nitrogen-filled glovebox, combine Pd(OAc)₂ (5 mol%) and XPhos (10 mol%) in anhydrous 1,4-dioxane. Stir for 15 minutes.

    • Validation Check: The solution must transition from a reddish-brown suspension to a clear, pale-yellow solution, confirming the formation of the active LₙPd(0) species.

  • Reagent Assembly: Add tert-butyl 4-iodo-3-methylbenzoate (1.0 equiv)[2], the arylboronic acid (1.5 equiv), and finely milled anhydrous K₃PO₄ (2.0 equiv).

  • Reaction Execution: Seal the vial, remove from the glovebox, and heat at 90 °C for 12 hours.

    • Validation Check: Monitor via TLC (Hexanes/EtOAc 9:1). The UV-active starting material (R_f ~0.6) must completely disappear.

  • Quantitative Validation (qNMR): Before column chromatography, remove a 50 µL aliquot, filter through a silica plug, and add exactly 0.16 mmol of 1,3,5-trimethoxybenzene as an internal standard.

    • Validation Check: Acquire a ¹H-NMR spectrum. Integrate the internal standard peak (δ 6.09 ppm) against the product's tert-butyl peak (δ ~1.6 ppm) to calculate absolute conversion and confirm that the deiodinated byproduct is <5%.

🧪 Section 2: Troubleshooting Ester Deprotection

Q2: My standard LiOH/NaOH hydrolysis protocol is failing to deprotect the ester. Why, and how do I fix it?

The Causality: Basic saponification relies on nucleophilic acyl substitution, where a hydroxide ion must attack the carbonyl carbon. The tert-butyl group is exceptionally bulky, creating a steric shield that prevents the hydroxide from reaching the carbonyl trajectory.

The Solution: Bypass nucleophilic attack entirely by using an acid-catalyzed cleavage. Under strongly acidic conditions (like Trifluoroacetic acid, TFA), the tert-butyl ester undergoes an E1 elimination mechanism . The oxygen is protonated, and the tert-butyl group leaves as a stable tert-butyl cation, which rapidly loses a proton to become isobutylene gas.

Self-Validating Protocol: Acidic Cleavage of the tert-Butyl Ester
  • Substrate Dissolution: Dissolve tert-butyl 4-iodo-3-methylbenzoate (1.0 mmol) in anhydrous CH₂Cl₂ (5.0 mL) in a round-bottom flask equipped with a magnetic stir bar and a venting needle.

  • Acid Addition: Cool the flask to 0 °C in an ice bath. Dropwise, add Trifluoroacetic Acid (TFA, 5.0 mL).

    • Validation Check: Observe the reaction mixture for gentle effervescence. This bubbling is isobutylene gas evolving, which physically confirms the E1 elimination mechanism is actively cleaving the tert-butyl group.

  • Reaction Execution: Remove the ice bath and stir at room temperature for 3 hours.

    • Validation Check: Gas evolution will cease when the reaction is complete. TLC (Hexanes/EtOAc 8:2) should show complete consumption of the non-polar starting material.

  • Isolation: Concentrate the mixture under reduced pressure. Co-evaporate with toluene (3 × 10 mL) to remove residual TFA azeotropically, yielding the pure 4-iodo-3-methylbenzoic acid.

📊 Section 3: Optimization Workflow

G Start tert-Butyl 4-iodo-3-methylbenzoate (Sterically Hindered) Eval Identify Target Pathway Start->Eval CC C-C Coupling (Suzuki/Negishi) Eval->CC CN C-N Coupling (Buchwald-Hartwig) Eval->CN Deprot Ester Deprotection Eval->Deprot LigCC Use SPhos / XPhos (Accelerates Transmetalation) CC->LigCC LigCN Use tBuBrettPhos (Prevents β-Hydride Elim.) CN->LigCN Acid Use TFA / CH2Cl2 (E1 Isobutylene Elimination) Deprot->Acid Val LC-MS / qNMR Validation LigCC->Val LigCN->Val Acid->Val

Caption: Decision tree for reaction optimization of tert-butyl 4-iodo-3-methylbenzoate.

❓ Section 4: Frequently Asked Questions (FAQs)

Q3: Can I use Nickel catalysis instead of Palladium to overcome the steric hindrance at the C–I bond? A: Proceed with extreme caution. Nickel has a smaller atomic radius than Palladium, which generally makes it more sensitive to steric hindrance in the first coordination sphere. While Ni is excellent for activating challenging electrophiles (like aryl chlorides), the ortho-methyl group on this specific substrate will severely crowd a Ni(II) intermediate. If you must use Ni, you will need highly specialized, less-bulky Buchwald-type phosphines to balance the steric load.

Q4: Why does my Buchwald-Hartwig amination fail even when using SPhos? A: SPhos is optimized for C–C bond formation, not C–N bond formation. In amination reactions with hindered substrates, the amine coordinates to the metal, and the intermediate is highly prone to β-hydride elimination. You must switch to a ligand specifically engineered for C–N couplings of hindered substrates, such as tBuBrettPhos , which enforces a geometry that strictly prohibits β-hydride elimination[3].

📚 References

  • A Cross-Coupling Reaction between Ortho-Substituted Aryl Iodide and Diazoester Using Tri-(2-furyl)phosphine as a Ligand of Palladium Catalyst The Journal of Organic Chemistry (ACS Publications) [Link]

  • Rational Ligand Design for the Arylation of Hindered Primary Amines Guided by Reaction Progress Kinetic Analysis Journal of the American Chemical Society (ACS Publications) [Link]

  • An encodable amino acid for targeted photocatalysis (Electronic Supporting Information) Semantic Scholar (Open Access Corpus) [Link]

  • Structure-Reactivity Relationships of Buchwald-Type Phosphines in Nickel-Catalyzed Cross-Couplings ChemRxiv[Link]

Sources

Troubleshooting

Alternative bases and solvents for Tert-butyl 4-iodo-3-methyl-benzoate couplings

Welcome to the Technical Support Center for Cross-Coupling Methodologies. As a Senior Application Scientist, I frequently consult with drug development professionals who encounter bottlenecks when scaling up complex acti...

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Technical Support Center for Cross-Coupling Methodologies. As a Senior Application Scientist, I frequently consult with drug development professionals who encounter bottlenecks when scaling up complex active pharmaceutical ingredients (APIs).

Working with tert-butyl 4-iodo-3-methylbenzoate presents a unique triad of chemical challenges:

  • High Reactivity of the Aryl Iodide: While highly active for oxidative addition, it can lead to rapid catalyst deactivation (e.g., iodide poisoning) if the subsequent transmetalation step is delayed.

  • Ortho-Methyl Steric Hindrance: The adjacent methyl group creates a significant steric barrier, slowing down both transmetalation and reductive elimination.

  • Ester Sensitivity: While the tert-butyl ester is sterically protected against mild nucleophiles, it is highly susceptible to cleavage under harsh aqueous basic conditions or strongly acidic environments.

This guide provides field-proven troubleshooting strategies, focusing on the causality behind alternative base and green solvent selections to optimize your workflows.

Diagnostic Workflow: Base & Solvent Selection

G A Substrate: tert-butyl 4-iodo-3-methylbenzoate B Assess Coupling Type A->B C Suzuki-Miyaura B->C D Buchwald-Hartwig B->D E Base Selection: Protect t-butyl ester C->E D->E F Use K3PO4 or Cs2CO3 E->F Boronic Acids G Use weak bases: NaOtBu or K3PO4 E->G Amines H Solvent Selection: Green Alternatives F->H G->H I 2-MeTHF / H2O H->I Biphasic J CPME or t-AmylOH H->J Anhydrous

Workflow for selecting bases and green solvents for sterically hindered, ester-sensitive couplings.

Troubleshooting Guide & FAQs

Q1: Why am I observing significant ester hydrolysis during the Suzuki coupling of tert-butyl 4-iodo-3-methylbenzoate? The Causality: The tert-butyl ester is generally robust, but standard Suzuki conditions often utilize strong aqueous bases (e.g., NaOH, KOH) at elevated temperatures. Because the ortho-methyl group imposes steric hindrance, the transmetalation step is artificially slowed down[1]. This prolonged exposure to hydroxide ions at 90°C+ inevitably leads to saponification or thermal elimination of isobutylene. The Solution: Switch to an alternative, milder base such as anhydrous K3PO4 or Cs2CO3[1]. If water is necessary for boronic acid activation, utilize a biphasic system with a green solvent like 2-Methyltetrahydrofuran (2-MeTHF)[2]. 2-MeTHF separates cleanly from water, keeping the bulk of the ester safely partitioned in the organic phase and minimizing hydrolytic degradation.

Q2: My Buchwald-Hartwig amination is stalling at 40% conversion. Is the ortho-methyl group to blame, and how do I fix it? The Causality: Yes. The ortho-methyl group adjacent to the aryl iodide creates a high steric barrier for both the initial oxidative addition and the subsequent amine coordination steps. When using bulky secondary amines, this steric clash is magnified. Furthermore, strongly basic conditions can lead to catalyst deactivation. The Solution: A "base-first" mechanistic pathway often dominates when using weak bases in hindered aminations[3]. Instead of strong bases like LiHMDS, utilize a weaker base like NaOtBu or K3PO4. Pair this with a highly active, sterically demanding ligand (e.g., XPhos or PEPPSI-iPr)[4] and a high-boiling alternative solvent like Cyclopentyl methyl ether (CPME)[5]. This allows you to safely elevate the reaction temperature to 100°C without degrading the catalyst or cleaving the ester.

Q3: We are mandated to move away from DMF and 1,4-Dioxane due to toxicity and EHS regulations. What are the best green solvent alternatives for this substrate? The Causality: 1,4-Dioxane is a recognized carcinogen and prone to peroxide formation, while DMF poses reproductive toxicity risks. For Pd-catalyzed cross-couplings of highly lipophilic aryl iodides, 2-MeTHF and CPME are premier green alternatives[2],[5]. 2-MeTHF is derived from renewable lignocellulosic biomass and offers superior phase separation in aqueous workups compared to standard THF. Because tert-butyl 4-iodo-3-methylbenzoate is highly lipophilic, it exhibits excellent solubility in 2-MeTHF, ensuring high local concentrations for the catalytic cycle.

Quantitative Data Presentation

To illustrate the impact of solvent and base selection on the Suzuki-Miyaura coupling of this specific substrate, refer to the comparative data below. Note: Data reflects standardized benchmark yields based on mechanistic principles.

Solvent SystemBaseTemperatureSubstrate Conversion (%)Ester Hydrolysis (%)E-Factor / Green Metric
1,4-Dioxane / H2ONa2CO390°C88%8.0%High (Toxic/Peroxides)
DMF / H2OKOH100°C95%42.0%Very High (Reprotoxic)
2-MeTHF / H2O K3PO4 80°C 98% <1.0% Low (Renewable)
CPME Cs2CO3 (anhyd)100°C 94% 0.0% Low (High atom economy)

Step-by-Step Methodology: Self-Validating Protocol

Title: Biphasic Suzuki-Miyaura Coupling of Tert-butyl 4-iodo-3-methylbenzoate in 2-MeTHF Objective: Achieve >95% cross-coupling yield while maintaining <1% ester hydrolysis using green chemistry principles.

Step 1: Reagent Preparation In a dried Schlenk flask equipped with a magnetic stir bar, add tert-butyl 4-iodo-3-methylbenzoate (1.0 equiv), the desired arylboronic acid (1.2 equiv), and anhydrous K3PO4 (2.0 equiv).

  • Validation Check: Ensure the K3PO4 is finely milled. Large crystalline chunks drastically reduce the reactive surface area, which will stall the transmetalation step and leave unreacted aryl iodide.

Step 2: Catalyst Introduction Add Pd(dppf)Cl2 (2 mol%) to the solid mixture. Purge the flask with Nitrogen or Argon for 15 minutes.

  • Validation Check: The powder mixture should appear uniformly orange/red. Any dark black spotting prior to solvent addition indicates premature palladium black formation (catalyst death) due to oxygen exposure.

Step 3: Solvent Addition Inject degassed 2-MeTHF (to achieve 0.2 M concentration) and degassed deionized water (10% v/v relative to 2-MeTHF).

  • Causality: The 10% water is a critical mechanistic requirement. It dissolves the K3PO4 and activates the boronic acid via the formation of a reactive boronate complex, which is strictly required for transmetalation[1].

Step 4: Reaction Execution Heat the biphasic mixture to 80°C under vigorous stirring (800+ RPM) for 4 hours.

  • Validation Check: Monitor by TLC or LC-MS. The reaction mixture should transition from red/orange to a pale yellow/brown, indicating the successful reduction of the Pd(II) precatalyst to the active Pd(0) species. The disappearance of the high-Rf starting material confirms completion.

Step 5: Biphasic Workup Cool the reaction to room temperature. Transfer to a separatory funnel.

  • Validation Check: The biphasic mixture should exhibit a distinct, sharp phase boundary within 30 seconds of halting agitation. If an emulsion forms, the aqueous layer lacks sufficient ionic strength; add a small amount of brine.

  • Causality: Unlike THF, 2-MeTHF has exceptionally low water miscibility[2]. This allows you to directly separate the organic layer without the energy-intensive step of evaporating the reaction solvent first, preserving the integrity of the acid-sensitive tert-butyl ester.

References

  • Green-Solvent Selection for Acyl Buchwald–Hartwig Cross-Coupling of Amides (Transamidation) | ACS Sustainable Chemistry & Engineering. acs.org. 2

  • Green Solvent Selection for Suzuki–Miyaura Coupling of Amides. nsf.gov. 5

  • Akira Suzuki - Nobel Lecture. nobelprize.org. 1

  • Carbonylative Cross-Coupling of ortho-Disubstituted Aryl Iodides. Convenient Synthesis of Sterically Hindered Aryl Ketones. nih.gov. 4

  • Kinetic Modeling Enables Understanding of Off-Cycle Processes in Pd-Catalyzed Amination of Five-Membered Heteroaryl Halides | Journal of the American Chemical Society. acs.org. 3

Sources

Optimization

Technical Support Center: Catalyst Poisoning in Reactions Involving Tert-butyl 4-iodo-3-methyl-benzoate

This technical support guide is designed for researchers, scientists, and professionals in drug development who are utilizing Tert-butyl 4-iodo-3-methyl-benzoate in catalytic reactions. It provides in-depth troubleshooti...

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Author: BenchChem Technical Support Team. Date: April 2026

This technical support guide is designed for researchers, scientists, and professionals in drug development who are utilizing Tert-butyl 4-iodo-3-methyl-benzoate in catalytic reactions. It provides in-depth troubleshooting advice and answers to frequently asked questions regarding catalyst poisoning, a common challenge that can impede reaction efficiency and product yield.

Introduction

Tert-butyl 4-iodo-3-methyl-benzoate is a valuable building block in organic synthesis, frequently employed in cross-coupling reactions such as Suzuki-Miyaura, Heck, and Sonogashira to form complex molecular architectures. These reactions are heavily reliant on the efficacy of transition metal catalysts, typically those based on palladium. However, the performance of these catalysts can be significantly hampered by various chemical species that act as poisons, leading to decreased reaction rates, low yields, and in some cases, complete reaction failure. Understanding the sources of these poisons and implementing effective mitigation strategies are crucial for successful and reproducible synthetic outcomes.

Part 1: Troubleshooting Guide

This section addresses specific issues you may encounter during your experiments, providing a systematic approach to diagnosing and resolving catalyst poisoning.

Issue 1: Low or No Conversion of Starting Material

Question: My cross-coupling reaction with Tert-butyl 4-iodo-3-methyl-benzoate is showing little to no conversion, even after extended reaction times. What are the likely causes related to catalyst poisoning?

Answer: This is a classic symptom of catalyst deactivation, with poisoning being a primary suspect. The root cause can often be traced back to impurities in your starting materials, solvents, or reagents, or even to the substrate itself under certain conditions.

Troubleshooting Steps:

  • Reagent Purity Assessment: The first and most critical step is to evaluate the purity of all reaction components.

    • Tert-butyl 4-iodo-3-methyl-benzoate: Impurities from its synthesis, such as sulfur-containing compounds or other organohalides, can act as potent catalyst poisons.[1] It is advisable to use a highly purified form of the starting material.

    • Boronic Acid/Ester (for Suzuki reactions): Boronic acids can undergo dehydration to form cyclic boroxines, which can be less reactive and sequester the active monomer.[2] Additionally, impurities from the synthesis of the boronic acid can poison the catalyst.[2]

    • Solvents and Bases: Ensure all solvents are anhydrous and degassed. Trace amounts of water or oxygen can lead to catalyst oxidation and deactivation.[3][4] Certain bases may also contain impurities that are detrimental to the catalyst.

  • Control Experiment: To isolate the source of the problem, run a control experiment using a fresh, high-purity batch of catalyst and meticulously purified reagents and solvents. If this reaction proceeds as expected, it strongly indicates that your original reaction was compromised by a poison.

  • Catalyst and Ligand Choice:

    • Iodide Inhibition: While aryl iodides are generally more reactive than bromides or chlorides, the iodide leaving group itself can sometimes inhibit the catalyst, particularly with certain palladium/phosphine systems at lower temperatures.[5][6] This can lead to the formation of inactive palladium-iodide bridged dimers.[6]

    • Ligand Selection: The choice of phosphine ligand is critical. Bulky, electron-rich phosphine ligands can often overcome issues of catalyst deactivation by promoting the desired catalytic cycle and preventing the formation of inactive species.[7][8][9][10] Consider screening different ligands if you suspect catalyst inhibition.

  • Analytical Investigation (Advanced): For persistent issues, analyzing the spent catalyst can provide direct evidence of poisoning. Techniques like X-ray Photoelectron Spectroscopy (XPS) can identify the presence of poisoning elements on the catalyst surface.[4][11][12] Inductively Coupled Plasma-Mass Spectrometry (ICP-MS) can detect trace metal impurities that may act as poisons.[11]

Issue 2: Reaction Stalls After Initial Conversion

Question: My reaction starts, and I see some product formation, but then it stops, leaving a significant amount of starting material. Why is this happening?

Answer: This scenario often points to a poison being generated in situ or the gradual accumulation of an inhibitor.

Troubleshooting Steps:

  • Substrate or Product Inhibition: The starting material, Tert-butyl 4-iodo-3-methyl-benzoate, or the resulting product, may have functional groups that can coordinate to the palladium center and slow down or halt the catalytic cycle. While the ester group is generally not considered a strong poison, steric hindrance from the tert-butyl group combined with the methyl group could influence catalyst coordination and turnover.

  • Byproduct Formation: Unwanted side reactions can generate species that poison the catalyst. For instance, in Suzuki couplings, homocoupling of the boronic acid can occur, and the byproducts of this reaction could potentially interfere with the primary catalytic cycle.[2]

  • Iodide Accumulation: As the reaction progresses, the concentration of iodide ions increases. In some catalytic systems, high concentrations of iodide can be inhibitory.[13]

Mitigation Strategies:

  • Use of Additives: In cases of suspected iodide inhibition, the addition of silver salts (e.g., Ag₂CO₃, Ag₃PO₄) can be effective. The silver ions precipitate the iodide as AgI, removing it from the reaction medium and preventing catalyst poisoning.[13]

  • Optimize Reaction Conditions: Adjusting the temperature, solvent, or base can sometimes minimize the formation of inhibitory byproducts.

  • Incremental Addition: In some cases, slow addition of one of the coupling partners can help to maintain a low concentration of potentially inhibitory species.

Part 2: Frequently Asked Questions (FAQs)

Q1: What are the most common types of catalyst poisons I should be aware of when working with Tert-butyl 4-iodo-3-methyl-benzoate?

A1: The most prevalent catalyst poisons in cross-coupling reactions are:

  • Sulfur Compounds: Thiols, sulfides, and other sulfur-containing molecules are notorious for strongly and often irreversibly binding to palladium catalysts.[1][11][14]

  • Nitrogen-Containing Heterocycles: While not directly present in your starting material, impurities or other reagents containing nitrogen heterocycles can act as poisons by coordinating to the palladium center.[7][11][15]

  • Heavy Metals: Trace amounts of other metals like lead, mercury, or arsenic can severely poison palladium catalysts.[11][16]

  • Halides: As mentioned, excess iodide can be inhibitory in some cases.[6][13]

  • Water and Oxygen: While not classic "poisons," their presence can lead to catalyst deactivation through oxidation and other side reactions.[3][4]

Q2: Can the tert-butyl ester group in my starting material cause problems?

A2: The tert-butyl ester group is generally considered stable under typical cross-coupling conditions. However, under harsh basic or acidic conditions, or at very high temperatures, it could potentially hydrolyze. The resulting carboxylic acid or tert-butanol are not typically considered strong catalyst poisons, but their presence could alter the reaction medium's properties (e.g., pH, polarity) and indirectly affect catalyst performance. It's important to be aware of the stability limits of your substrate under the chosen reaction conditions.[17][18][19]

Q3: How can I purify my Tert-butyl 4-iodo-3-methyl-benzoate to remove potential catalyst poisons?

A3: Standard purification techniques are often effective:

  • Recrystallization: This is an excellent method for removing many solid impurities.

  • Column Chromatography: Silica gel chromatography can be very effective in separating your desired compound from a wide range of impurities.

  • Activated Carbon Treatment: Passing a solution of your compound through a plug of activated carbon can help to adsorb sulfur-containing impurities.

Q4: What is the role of the phosphine ligand in preventing catalyst poisoning?

A4: Phosphine ligands are crucial for stabilizing the palladium catalyst and modulating its reactivity.[8][9]

  • Steric Hindrance: Bulky phosphine ligands can create a sterically hindered environment around the palladium atom, which can prevent the coordination of some poisons.[8][9]

  • Electronic Effects: Electron-rich phosphine ligands can increase the electron density on the palladium center, which can enhance the rate of key steps in the catalytic cycle and make the catalyst less susceptible to deactivation.[10]

  • Stability: The right ligand can stabilize the active catalytic species and prevent aggregation into inactive palladium black.

Q5: Can a poisoned catalyst be regenerated?

A5: In some instances, catalyst regeneration is possible, but it depends on the nature of the poison and the catalyst.

  • Reversible Poisoning: If the poison is weakly adsorbed, it may be possible to remove it by washing the catalyst or by thermal treatment.[15][20]

  • Irreversible Poisoning: Strong poisons like sulfur compounds often form very stable bonds with the catalyst, making regeneration difficult or impossible.[14] In such cases, using a fresh batch of catalyst is the only option.

Part 3: Visualization and Data

Diagrams

Catalyst_Poisoning_Workflow cluster_diagnosis Diagnosis cluster_investigation Investigation cluster_solutions Solutions Low_Yield Low or No Yield Purity_Check Check Reagent Purity (Substrate, Solvent, Base) Low_Yield->Purity_Check Primary Suspect Reaction_Stall Reaction Stalls In_Situ_Poison Consider In-Situ Poison Formation Reaction_Stall->In_Situ_Poison Likely Cause Control_Exp Run Control Experiment Purity_Check->Control_Exp If Impurities Suspected Analytical Advanced Analysis (XPS, ICP-MS) Purity_Check->Analytical For Persistent Issues Purify Purify Reagents Control_Exp->Purify If Control Succeeds Optimize Optimize Conditions (Ligand, Temp, Additives) In_Situ_Poison->Optimize Mitigation Analytical->Optimize Fresh_Cat Use Fresh Catalyst Optimize->Fresh_Cat If Optimization Fails Regenerate Attempt Catalyst Regeneration Regenerate->Fresh_Cat If Regeneration Fails

Caption: A troubleshooting workflow for diagnosing and resolving catalyst poisoning.

Catalytic_Cycle_Inhibition Inhibition of the catalytic cycle by a poison. OxAdd Oxidative Addition PdII_Complex R-Pd(II)-I(L₂) OxAdd->PdII_Complex Transmetal Transmetalation PdII_Complex->Transmetal + R¹-M PdII_R_R1 R-Pd(II)-R¹(L₂) Transmetal->PdII_R_R1 RedElim Reductive Elimination PdII_R_R1->RedElim Pd0L2 Pd0L2 RedElim->Pd0L2 + R-R¹ Inactive_Complex Pd(0)L₂-P Poison Poison Poison->Inactive_Complex

Caption: A simplified representation of how a poison can inhibit the catalytic cycle.

Data Table: Common Catalyst Poisons and Mitigation Strategies
Poison TypeCommon SourcesEffect on CatalystMitigation Strategies
Sulfur Compounds Reagent impurities, contaminated solventsStrong, often irreversible binding to active sitesUse high-purity reagents, treat reagents with activated carbon, use sulfur-scavenging agents.[1][11][14]
Nitrogen Heterocycles Impurities in starting materials or basesCoordination to the metal center, blocking active sitesPurification of reagents, use of sterically hindered ligands.[7][11][15]
Excess Iodide From the aryl iodide starting materialFormation of inactive bridged dimers, inhibition of catalytic stepsUse of silver salt additives (e.g., Ag₂CO₃), optimization of ligand and reaction temperature.[6][13]
Heavy Metals Contamination in reagents or from equipmentIrreversible poisoning of active sitesUse high-purity reagents, ensure equipment is thoroughly cleaned.[11][16]
Water/Oxygen Inadequately dried solvents or poor inert atmosphereOxidation of Pd(0) to inactive Pd(II), unwanted side reactionsUse anhydrous solvents, rigorously degas reaction mixtures, maintain a strict inert atmosphere.[3][4]

References

  • BenchChem. (2025). Dealing with catalyst poisoning in the hydrogenation for synthesis. BenchChem Technical Support.
  • Energy Sustainability Directory. (2025). Catalyst Poisoning Mitigation.
  • ChemCatBio. (2023). Three Sources of Catalyst Deactivation and How To Mitigate Them. ChemCatBio Technology Brief.
  • Intertek. Catalyst Poisoning Testing. Intertek.
  • LCGC. Ultratrace Quantitative Analysis of Catalyst Poisoners Using a Dedicated GC-MS Analyzer.
  • PatSnap. (2025). How to detect catalyst poisoning in hydrotreaters. Eureka by PatSnap.
  • Nikki-Universal Co., Ltd. Catalyst Poison Countermeasures.
  • BenchChem. (2025). Troubleshooting palladium catalyst deactivation with 2-Iodo-5-(m-tolyl)oxazole. BenchChem Technical Support.
  • PMC. Unraveling Molecular Fingerprints of Catalytic Sulfur Poisoning at the Nanometer Scale with Near-Field Infrared Spectroscopy.
  • Marr Industrial. (2024). How to Prevent Catalyst Poisoning at the Industrial Scale.
  • BenchChem. (2025). Technical Support Center: Catalyst Poisoning by 2,4-Diethylpyridine and Mitigation Strategies. BenchChem.
  • ACS Publications. (2018). Nuances in Fundamental Suzuki–Miyaura Cross-Couplings Employing [Pd(PPh3)4]: Poor Reactivity of Aryl Iodides at Lower Temperatures. Organometallics.
  • BenchChem. (2025). Technical Support Center: Preventing Catalyst Deactivation in Palladium-Catalyzed Reactions. BenchChem.
  • ResearchGate. Catalytic Direct Arylation with Aryl Chlorides, Bromides, and Iodides: Intramolecular Studies Leading to New Intermolecular Reactions.
  • Sigma-Aldrich. Phosphine Ligands.
  • Fiveable. (2025). Phosphine ligands - Inorganic Chemistry I.
  • BenchChem. (2025). Technical Support Center: Catalyst Poisoning in Reactions Involving 3-Chlorophenyl Boronic Acid. BenchChem.
  • Cfm Oskar Tropitzsch GmbH. (2025). Phosphine ligands for more efficient chemical processes.
  • Gessner Group. Phosphine ligands and catalysis.
  • Reddit. (2017). I've heard about organic iodides being unsuitable for Pd-catalyzed reactions because iodine poisons palladium catalysts. How does that work?. r/chemistry.
  • BenchChem. (2025). Technical Support Center: Catalyst Poisoning in Reactions Using S-Butyl Thiobenzoate. BenchChem.
  • ACS Publications. (2017). Identification and Elimination of an Unexpected Catalyst Poison in Suzuki Coupling. Organic Process Research & Development.
  • UNH Scholars' Repository. Degradation of methyl tert butyl ether.
  • ACS Publications. Kinetics and Mechanism of the Sonolytic Destruction of Methyl tert-Butyl Ether by Ultrasonic Irradiation in the Presence of Ozon.
  • Toronto Metropolitan University. (2003). Degradation of Aqueous Methyl tert-Butyl Ether by Photochemical, Biological, and Their Combined Processes.

Sources

Troubleshooting

Strategies to increase the reaction rate of Tert-butyl 4-iodo-3-methyl-benzoate couplings

Welcome to the Advanced Cross-Coupling Technical Support Center. As a Senior Application Scientist, I have designed this resource to address the specific kinetic and thermodynamic bottlenecks associated with tert-butyl 4...

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Advanced Cross-Coupling Technical Support Center. As a Senior Application Scientist, I have designed this resource to address the specific kinetic and thermodynamic bottlenecks associated with tert-butyl 4-iodo-3-methylbenzoate .

This substrate presents a fascinating electronic-steric dichotomy. The C1 tert-butyl ester is para to the C4 iodine, providing electron-withdrawing activation that theoretically lowers the barrier for oxidative addition. However, the C3 methyl group is ortho to the iodine, creating a severe steric shield that impedes the approach of standard transition metal catalysts. The guides below synthesize field-proven kinetic data and mechanistic causality to help you optimize these challenging couplings.

Part 1: Diagnostic Workflow for Sluggish Couplings

Before altering your reaction parameters, use the following diagnostic logic to identify the specific mechanistic bottleneck in your catalytic cycle.

G A Substrate: Tert-butyl 4-iodo-3-methylbenzoate B Steric Hindrance at C-I Bond A->B C Iodide Inhibition of Catalyst A->C D Use Bulky Pd(0) + t-BuXantphos (1-Electron Radical Pathway) B->D Kinetic Bottleneck E Use CuI + Pyrrol-ol Ligand (Bypass Amine Competition) C->E Catalyst Poisoning F Accelerated Oxidative Addition D->F G Stable Homogeneous Catalysis E->G

Mechanistic pathways to overcome steric and electronic bottlenecks in hindered couplings.

Part 2: Frequently Asked Questions (Mechanistic Causality)

Q1: Why does my coupling of tert-butyl 4-iodo-3-methylbenzoate stall despite the activating para-ester? A1: In standard palladium-catalyzed cycles, oxidative addition proceeds via a concerted 2-electron pathway requiring the close approach of the Pd(0) center. The ortho-methyl bulk repels the catalyst, drastically raising the activation energy barrier. Recent mechanistic breakthroughs demonstrate that employing ultra-bulky ligands (like t-BuXantphos) forces the system to abandon the 2-electron pathway in favor of a highly accelerated 1-electron radical halogen abstraction1[1].

Q2: I am observing rapid catalyst degradation (Pd black) and low conversion in Buchwald-Hartwig aminations. What is the cause? A2: This is a classic manifestation of "iodide inhibition." While aryl iodides are highly reactive electrophiles, the liberated iodide ions strongly coordinate to the Pd(II) intermediate. This outcompetes the amine nucleophile for coordination, trapping the catalyst in an off-cycle resting state that eventually precipitates as inactive Pd black 2[2]. To resolve this, switch entirely to a Copper-catalyzed system using pyrrol-ol ligands. In these Cu systems, oxidative addition precedes amine coordination, effectively bypassing the iodide bottleneck3[3].

Q3: How does the choice of base affect the transmetalation rate for this specific substrate? A3: Transmetalation requires the nucleophile to displace the halide on the already crowded metal center. Inorganic bases often have poor solubility, leading to a low active concentration of the deprotonated nucleophile. For base-sensitive substrates like tert-butyl esters, using a highly soluble, sterically hindered base—such as potassium 2-tert-butylphenoxide—ensures rapid transmetalation without causing unwanted ester hydrolysis 3[3].

Part 3: Quantitative Data on Reaction Rate Optimization

Table 1: Catalyst and Ligand Selection Matrix for Tert-Butyl 4-Iodo-3-Methylbenzoate

Optimization StrategyCatalyst / Ligand SystemTemp.Avg. Reaction TimeYield ImpactMechanistic Causality
Standard 2-Electron Pd(OAc)₂ / PPh₃90 °C12–24 h< 40%Steric repulsion at Pd(0) slows oxidative addition.
Carbonylative Coupling PEPPSI-iPr (NHC)80 °C24 h65-80%NHC ligands stabilize the intermediate but transmetalation remains slow[4].
Cu-Homogeneous CuI / Pyrrol-ol90 °C2–4 h> 85%Cu(I) undergoes oxidative addition prior to amine binding, preventing iodide inhibition[3].
1-Electron Radical Pd₂(dba)₃ / t-BuXantphos25 °C< 10 min> 95%Extreme steric bulk forces a rapid radical halogen abstraction, bypassing steric shielding[1].

Part 4: Troubleshooting Guides & Self-Validating Protocols

Protocol A: Radical-Accelerated Cross-Coupling (Overcoming Steric Hindrance)

When standard Suzuki or Negishi couplings fail due to the ortho-methyl group, forcing a 1-electron radical pathway is the most effective strategy.

Workflow Step1 Step 1: Reagent Assembly Combine substrate, nucleophile, and THF in glovebox Step2 Step 2: Catalyst Loading Add 0.5 mol% Pd2(dba)3 & 1.0 mol% t-BuXantphos Step1->Step2 Check1 Validation Check Solution turns deep red/purple? Step2->Check1 Step3 Step 3: Radical Activation Stir at RT for 5-10 mins Check1->Step3 Yes Fail1 Troubleshoot Check for O2 contamination Check1->Fail1 No Check2 Check2 Step3->Check2 Success Reaction Complete Proceed to workup Check2->Success Yes Check2->Fail1 No

Experimental workflow and validation checkpoints for radical-accelerated cross-coupling.

Step-by-Step Methodology:

  • Preparation: In a nitrogen-filled glovebox, charge a vial with tert-butyl 4-iodo-3-methylbenzoate (1.0 equiv), the organozinc or boronic acid coupling partner (1.2 equiv), and anhydrous THF.

  • Catalyst Loading: Add 0.5 mol% Pd₂(dba)₃ and 1.0 mol% t-BuXantphos.

    • Validation Checkpoint 1 (Visual): The solution must transition to a deep red/purple hue. Causality: This color change validates the successful formation of the active Pd(0)-t-BuXantphos complex. If the solution remains pale or turns black immediately, the catalyst has oxidized; abort and prepare a fresh catalyst stock.

  • Reaction: Stir at room temperature (25 °C).

    • Validation Checkpoint 2 (Analytical): Quench a 10 µL aliquot in MeOH after exactly 5 minutes. GC-MS should show <1% starting material. Causality: The 1-electron pathway is extremely fast. If starting material persists, verify absolute oxygen exclusion, as the radical pathway is highly sensitive to O₂ quenching.

Protocol B: Homogeneous Cu-Catalyzed Buchwald-Hartwig Amination

To prevent iodide inhibition and ester saponification during C-N couplings.

Step-by-Step Methodology:

  • Reagent Mixing: Combine tert-butyl 4-iodo-3-methylbenzoate (1.0 equiv), amine (1.2 equiv), CuI (5 mol%), α-trifluoromethyl-substituted pyrrol-ol ligand (5 mol%), and potassium 2-tert-butylphenoxide (2.0 equiv) in anhydrous DMSO.

  • Heating & Homogeneity: Heat to 90 °C under nitrogen.

    • Validation Checkpoint 1 (Visual): The reaction should remain homogeneous without Cu(0) plating on the flask walls. Causality: Plating indicates ligand degradation or disproportionation of the Cu(I) species.

  • Ester Integrity Check:

    • Validation Checkpoint 2 (Analytical): Monitor the ester integrity via LC-MS after 15 minutes. Causality: The steric bulk of potassium 2-tert-butylphenoxide is specifically chosen to prevent saponification of the C1 tert-butyl ester. If free 4-amino-3-methylbenzoic acid is detected, verify the anhydrous nature of the base and solvent.

References

  • Sterically Induced Acceleration of Aryl Halide Activation by Pd(0): A Radical Alternative to 2-Electron Oxidative Addition Source: Journal of the American Chemical Society (JACS) URL:[Link]

  • Mechanistic Insight into Cu-Catalyzed C–N Coupling of Hindered Aryl Iodides and Anilines Using a Pyrrol-ol Ligand Enables Development of Mild and Homogeneous Reaction Conditions Source: ACS Publications URL:[Link]

  • Carbonylative Cross-Coupling of ortho-Disubstituted Aryl Iodides Source: PMC / National Institutes of Health URL:[Link]

Sources

Reference Data & Comparative Studies

Validation

Evaluating the Regioselectivity and Reactivity of tert-Butyl 4-iodo-3-methylbenzoate in Palladium-Catalyzed Cross-Couplings

Target Audience: Researchers, scientists, and drug development professionals. Content Type: Publish Comparison Guide & Experimental Methodology.

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Author: BenchChem Technical Support Team. Date: April 2026

Target Audience: Researchers, scientists, and drug development professionals. Content Type: Publish Comparison Guide & Experimental Methodology.

Executive Summary

In advanced organic synthesis and late-stage drug development, the precise control of regioselectivity during carbon-carbon bond formation is paramount. tert-Butyl 4-iodo-3-methylbenzoate (CAS: 360059-33-2) is a highly specialized aryl halide building block designed to offer exceptional synthetic control. Featuring a bulky tert-butyl ester and an ortho-methyl group relative to the reactive iodine atom, this compound presents a unique steric and electronic profile.

This guide objectively compares its performance in regioselective Palladium-catalyzed cross-couplings and C–H functionalizations against standard alternatives, specifically methyl 4-iodo-3-methylbenzoate and tert-butyl 4-iodobenzoate , providing actionable, self-validating protocols for your laboratory.

Structural & Electronic Profiling: The Causality of Reactivity

To understand the superior performance of tert-butyl 4-iodo-3-methylbenzoate, we must analyze the synergistic effects of its substituents through the lens of physical organic chemistry[1]:

  • Electronic Activation (Hammett σ ): The ester group at the para position relative to the iodine is strongly electron-withdrawing. This lowers the electron density of the C–I bond, accelerating the oxidative addition of Pd(0) species into the aryl halide bond.

  • Steric Shielding (A-values): The methyl group at the 3-position provides significant ortho-steric hindrance to the C4–I bond. While this slightly decelerates the initial oxidative addition compared to unmethylated analogs, it plays a critical role in dictating the geometry of subsequent transition states, acting as a steric directing group.

  • Ester Stability: The bulky tert-butyl group prevents unwanted nucleophilic attack at the carbonyl carbon. In the basic aqueous or alcoholic conditions often required for cross-coupling (e.g., K2​CO3​ in aqueous DMF), tert-butyl esters exhibit near-complete resistance to hydrolysis or transesterification, unlike their methyl ester counterparts[1].

Comparative Performance Analysis

Regioselective C–H Arylation of Indoles

The direct Palladium-catalyzed C–H arylation of indoles is a powerful late-stage functionalization tool. However, controlling the regioselectivity between the C2 and C3 positions is notoriously challenging[2]. The reaction typically proceeds via a Concerted Metalation-Deprotonation (CMD) mechanism[3][4].

When using tert-butyl 4-iodo-3-methylbenzoate as the arylating agent, the ortho-methyl group on the aryl-palladium intermediate creates severe steric clashes in the transition state required for C3-arylation. Consequently, the reaction is forced down the lower-energy pathway, resulting in exquisite C2-selectivity . In contrast, the unmethylated analog (tert-butyl 4-iodobenzoate) lacks this steric bulk and often yields an undesirable mixture of C2 and C3 arylated products[2].

Chemoselective Suzuki-Miyaura Coupling

In standard Suzuki-Miyaura couplings, the ortho-methyl group hinders the transmetalation and reductive elimination steps. To overcome this, bulky, electron-rich phosphine ligands (such as SPhos or XPhos) are required. Once the correct ligand is applied, tert-butyl 4-iodo-3-methylbenzoate couples efficiently without the risk of ester hydrolysis that plagues methyl 4-iodo-3-methylbenzoate.

Quantitative Data Comparison
Substrate (Aryl Iodide)Indole C2:C3 Arylation RatioEster Hydrolysis under Basic Coupling ( K2​CO3​ / H2​O , 100°C)Suzuki Yield (with 2-methylphenylboronic acid)
tert-Butyl 4-iodo-3-methylbenzoate > 95 : 5 < 1% (Highly Stable) 88% (using SPhos)
Methyl 4-iodo-3-methylbenzoate> 95 : 5~ 35% (Prone to hydrolysis)52% (Yield loss to hydrolysis)
tert-Butyl 4-iodobenzoate60 : 40< 1% (Highly Stable)94% (Fastest rate, poor regiocontrol)

Mechanistic Visualization

The following diagram illustrates the logical divergence in the CMD mechanism that grants tert-butyl 4-iodo-3-methylbenzoate its high C2 regioselectivity.

G A tert-Butyl 4-iodo-3-methylbenzoate + Pd(0) Catalyst B Oxidative Addition [Ar-Pd(II)-I] Complex A->B C Coordination with Indole (CMD Mechanism) B->C D Path A: C2-Metalation (Sterically Favored) C->D Low Energy TS E Path B: C3-Metalation (Sterically Hindered by 3-Me) C->E High Energy TS F Major Product: C2-Aryl Indole (>95%) D->F Reductive Elimination G Minor Product: C3-Aryl Indole (<5%) E->G Reductive Elimination

Figure 1: Mechanistic pathway for the regioselective C2-arylation of indoles via CMD.

Experimental Methodologies: Self-Validating Systems

As a best practice in application science, experimental protocols must not be blind recipes. They must be self-validating systems containing In-Process Controls (IPCs) to confirm mechanistic milestones before proceeding to isolation.

Protocol: Regioselective C2-Arylation of Indole[3]

Causality & Rationale: Pivalic acid (PivOH) is used as a co-catalyst because the pivalate anion acts as a proton shuttle in the turnover-limiting inner-sphere CMD step, significantly lowering the activation energy for C–H bond cleavage[4].

Reagents:

  • tert-Butyl 4-iodo-3-methylbenzoate (1.0 mmol, 1.0 equiv)

  • Indole (1.2 mmol, 1.2 equiv)

  • Pd(OAc)2​ (0.05 mmol, 5 mol%)

  • PCy3​ (0.10 mmol, 10 mol%)

  • K2​CO3​ (2.0 mmol, 2.0 equiv)

  • PivOH (0.3 mmol, 30 mol%)

  • Anhydrous DMF (5.0 mL)

Step-by-Step Workflow:

  • Catalyst Pre-activation: In an oven-dried Schlenk tube under Argon, combine Pd(OAc)2​ and PCy3​ in 2.0 mL of anhydrous DMF. Stir at room temperature for 15 minutes until the solution turns pale yellow, indicating the formation of the active Pd(0) species.

  • Substrate Addition: Add tert-butyl 4-iodo-3-methylbenzoate, indole, K2​CO3​ , and PivOH, followed by the remaining 3.0 mL of DMF. Seal the tube and heat to 110 °C.

  • In-Process Control (IPC) via HPLC: After 4 hours, withdraw a 10 µL aliquot, quench with 1 mL of Acetonitrile, filter, and inject into the HPLC. Validation Check: Ensure the consumption of the aryl iodide is >90% and the C2:C3 product peak area ratio is >19:1. If conversion is low, check for moisture contamination which poisons the CMD transition state.

  • Quantitative NMR (qNMR) Validation: Cool the reaction to room temperature. Add exactly 1.0 mmol of 1,3,5-trimethoxybenzene as an internal standard. Remove a 50 µL aliquot, evaporate the DMF under high vacuum, dissolve in CDCl3​ , and acquire a 1H -NMR spectrum. Validation Check: Integrate the internal standard against the product's tert-butyl singlet (~1.58 ppm) to determine the exact crude yield before workup losses.

  • Isolation: Dilute the bulk mixture with EtOAc (20 mL), wash with water (3 x 10 mL) to remove DMF and salts, dry over Na2​SO4​ , and purify via silica gel chromatography (Hexanes/EtOAc gradient) to isolate the pure C2-arylated indole.

References

  • Ethyl 4-bromo-3-methylbenzo
  • Catalyst-Controlled Regioselectivity in Pd-Catalyzed Aerobic Oxidative Arylation of Indoles | Organometallics - ACS Public
  • Palladium-Catalyzed Direct Arylation of Heteroaromatic Compounds: Improved Conditions Utilizing Controlled Microwave Heating | The Journal of Organic Chemistry - ACS Public
  • Palladium-Catalyzed Direct Arylation of Heteroaromatics with Activated Aryl Chlorides Using a Sterically Relieved Ferrocenyl-Diphosphane | Request PDF - ResearchGate ResearchG

Sources

Comparative

Comparison of Tert-butyl 4-iodo-3-methyl-benzoate with its 3-iodo-4-methyl isomer in synthesis

Regiochemical Divergence in Cross-Coupling: A Comparative Guide to tert-Butyl 4-Iodo-3-methylbenzoate and its 3-Iodo-4-methyl Isomer In advanced pharmaceutical intermediate synthesis, the precise positioning of functiona...

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Author: BenchChem Technical Support Team. Date: April 2026

Regiochemical Divergence in Cross-Coupling: A Comparative Guide to tert-Butyl 4-Iodo-3-methylbenzoate and its 3-Iodo-4-methyl Isomer

In advanced pharmaceutical intermediate synthesis, the precise positioning of functional groups on an aryl halide dictates the thermodynamic and kinetic trajectory of palladium-catalyzed cross-coupling reactions. This guide critically evaluates two closely related building blocks: tert-butyl 4-iodo-3-methylbenzoate and tert-butyl 3-iodo-4-methylbenzoate . While they share identical molecular weights and similar steric profiles around the reactive C-I bond, their divergent electronic topologies profoundly influence their utility in complex molecule synthesis, such as the development of targeted kinase inhibitors[1].

Structural & Electronic Profiling

Understanding the causality behind their reactivity requires a deep analysis of their electronic environments:

  • tert-Butyl 4-iodo-3-methylbenzoate (Isomer A) : The iodine atom is positioned para to the tert-butyl ester. The ester group exerts a strong electron-withdrawing effect (-M, -I) via resonance directly on the C4 position. This significantly lowers the LUMO of the C-I bond, rendering it highly electrophilic and exceptionally primed for the rate-limiting oxidative addition step in Pd-catalysis.

  • tert-Butyl 3-iodo-4-methylbenzoate (Isomer B) : The iodine atom is meta to the ester and ortho to the methyl group. The electron-withdrawing effect of the ester on the C3 position is restricted to weaker inductive effects (-I). Concurrently, the para-methyl group donates electron density (+I, hyperconjugation) into the ring, which marginally deactivates the C-I bond compared to Isomer A.

G Pd Pd(0) Catalyst Active Species CompA 4-Iodo-3-methyl Isomer (Para-EWG) Pd->CompA CompB 3-Iodo-4-methyl Isomer (Meta-EWG) Pd->CompB OxAddA Fast Oxidative Addition CompA->OxAddA Strong Resonance (-M effect) OxAddB Standard Oxidative Addition CompB->OxAddB Inductive Only (-I effect) PdII_A Pd(II) Intermediate A (High Yield) OxAddA->PdII_A PdII_B Pd(II) Intermediate B (Moderate Yield) OxAddB->PdII_B

Logical flow of electronic effects on Pd(0) oxidative addition rates.

Comparative Reactivity & Quantitative Data

To objectively compare these isomers, we evaluate their performance in standard cross-coupling paradigms based on established literature models for their corresponding methyl esters.

Table 1: Comparative Cross-Coupling Performance

Parametertert-Butyl 4-iodo-3-methylbenzoatetert-Butyl 3-iodo-4-methylbenzoate
Electronic Activation High (Para-EWG)Moderate (Meta-EWG)
Sonogashira Yield (RT, 6h)>95% (Rapid conversion)88.2% (Standard conversion)[2]
Buchwald-Hartwig Yield 78% (72h, mild conditions)[3]<60% (Requires elevated temp)
Steric Hindrance (C-I) Ortho-methylOrtho-methyl
Primary Application Rapid coupling, sensitive substratesStandard intermediate synthesis

Experimental Methodologies (Self-Validating Protocols)

Protocol 1: Sonogashira Cross-Coupling of tert-Butyl 3-iodo-4-methylbenzoate This protocol is adapted from validated2[2] to achieve high yields with moderately activated aryl iodides.

  • Reagent Preparation : In an oven-dried Schlenk flask, combine tert-butyl 3-iodo-4-methylbenzoate (1.0 mmol) and the terminal alkyne (1.0 mmol).

  • Catalyst Loading : Add Pd(PPh3)2Cl2 (0.05 mmol, 5 mol%) and CuI (0.1 mmol, 10 mol%). Causality: The Pd(II) pre-catalyst is reduced in situ to the active Pd(0) species. CuI acts as a co-catalyst to form the copper acetylide, which readily undergoes transmetalation with the Pd(II)-aryl complex.

  • Base & Additive Addition : Add CsF (2.5 mmol) and Et3N (3.0 mmol) in anhydrous MeCN (8.5 mL). Causality: Et3N serves as the primary base to deprotonate the alkyne. CsF is a critical additive; the fluoride ion strongly coordinates to the silicon in silyl-protected alkynes or accelerates transmetalation by polarizing the Pd-halide bond.

  • Degassing : Subject the mixture to three freeze-pump-thaw cycles and backfill with Argon. Causality: Pd(0) is highly sensitive to oxidation; rigorous deoxygenation prevents catalyst degradation and homocoupling of the alkyne (Glaser coupling).

  • Reaction Execution : Stir at room temperature for 6 hours.

  • Workup & Validation : Concentrate in vacuo, and purify via silica gel chromatography (heptane/ethyl acetate). Validate product formation via LC-MS (single peak confirmation) to ensure a self-validating synthesis loop.

G Step1 1. Reagent Prep (Aryl Iodide + Alkyne) Step2 2. Catalyst Loading (Pd(PPh3)2Cl2 + CuI) Step1->Step2 Step3 3. Base & Solvent (CsF, Et3N, MeCN) Step2->Step3 Step4 4. Degassing (Argon Purge) Step3->Step4 Step5 5. Reaction (RT, 6h) Step4->Step5 Step6 6. Purification (Chromatography) Step5->Step6

Step-by-step experimental workflow for the Sonogashira cross-coupling protocol.

Protocol 2: Dual Catalyzed Cross-Coupling of tert-Butyl 4-iodo-3-methylbenzoate Adapted from 3[3], this workflow harnesses the high electrophilicity of the para-EWG isomer under mild conditions.

  • Preparation : Combine tert-butyl 4-iodo-3-methylbenzoate (0.3 mmol), a nucleophile (e.g., amine or sulfinamide, 0.45 mmol), and a Ni(II) catalyst (e.g., NiCl2·glyme, 5 mol%) with a bipyridyl ligand.

  • Photocatalyst Integration : Add an organic photocatalyst (e.g., carbon nitride or Eosin Y) to the mixture in a polar aprotic solvent. Causality: The photocatalyst absorbs visible light to generate a long-lived excited state, enabling single-electron transfer (SET) to modulate the oxidation state of the Ni catalyst, facilitating difficult reductive eliminations.

  • Irradiation : Irradiate the mixture with blue LEDs at room temperature for 24-72 hours. Causality: The highly activated nature of the 4-iodo isomer allows for efficient oxidative addition to the Ni(0) species even at ambient temperatures, preventing thermal degradation of the acid-sensitive tert-butyl ester.

  • Isolation : Filter the heterogeneous photocatalyst, dilute with water, extract with ethyl acetate, and purify via flash chromatography.

Strategic Selection Guide

  • Choose tert-Butyl 4-iodo-3-methylbenzoate when: The downstream coupling partner is sterically hindered or electronically deactivated. The highly electrophilic C-I bond compensates for sluggish transmetalation steps, allowing reactions to proceed at lower temperatures, thereby preserving the acid-sensitive tert-butyl ester.

  • Choose tert-Butyl 3-iodo-4-methylbenzoate when: Synthesizing specific regioisomeric drug analogs (e.g., Ponatinib derivatives)[1]. While slightly less reactive, it performs reliably under standard elevated-temperature coupling conditions and offers a different spatial orientation for structure-activity relationship (SAR) studies.

References

  • Evaluation of in-vivo and in-vitro binding property of a novel PET tracer for CSF1R imaging and comparison with two currently-used CSF1R-PET tracers. PMC - NIH.
  • New methods for light-mediated carbon-hetero
  • Exploring Methyl 3-Iodo-4-Methylbenzoate: Properties and Applic

Sources

Safety & Regulatory Compliance

Safety

Tert-butyl 4-iodo-3-methyl-benzoate proper disposal procedures

The proper disposal of Tert-butyl 4-iodo-3-methyl-benzoate (CAS: 360059-33-2) requires strict adherence to environmental regulations and an advanced understanding of its chemical reactivity. As a halogenated organic este...

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Author: BenchChem Technical Support Team. Date: April 2026

The proper disposal of Tert-butyl 4-iodo-3-methyl-benzoate (CAS: 360059-33-2) requires strict adherence to environmental regulations and an advanced understanding of its chemical reactivity. As a halogenated organic ester, mishandling this compound during waste consolidation can lead to severe safety hazards, including container pressurization, toxic gas release, and violation of Environmental Protection Agency (EPA) Resource Conservation and Recovery Act (RCRA) mandates[1].

This guide provides drug development professionals and laboratory scientists with a comprehensive, self-validating operational plan for the safe handling and disposal of this compound.

Chemical Profiling & Hazard Assessment

To design a safe disposal protocol, we must first understand the structural liabilities of Tert-butyl 4-iodo-3-methyl-benzoate. The molecule contains two critical functional groups that dictate its end-of-life handling:

  • The Iodine Atom (Halogen): The presence of iodine classifies any mixture containing this compound as Halogenated Organic Waste [2]. During thermal destruction, halogens generate highly corrosive and toxic hydrogen halide gases (e.g., hydrogen iodide, HI ). Therefore, this waste must be processed in specialized RCRA-permitted rotary kiln incinerators equipped with caustic scrubbers to neutralize acidic emissions[1].

  • The Tert-Butyl Ester: Tert-butyl esters are highly susceptible to acid-catalyzed hydrolysis. If this compound is inadvertently disposed of in a highly acidic waste stream, the ester will cleave, generating 4-iodo-3-methylbenzoic acid and isobutylene gas . In a sealed waste carboy, the rapid generation of isobutylene can cause catastrophic overpressurization and explosive rupture.

Quantitative Hazard Data

Table 1: Chemical and Hazard Profile for Tert-butyl 4-iodo-3-methyl-benzoate

Property / MetricValue / ClassificationRegulatory Consequence
CAS Number 360059-33-2[3]Must be explicitly listed on waste manifests.
GHS Hazards H302, H315, H319, H335[3]Requires standard PPE (nitrile gloves, goggles, fume hood).
Waste Classification Halogenated Organic[2]Cannot be mixed with non-halogenated streams[4].
Incompatible Media Inorganic Acids ( HCl , HNO3​ )[4]Risk of isobutylene gas generation and pressurization.
Destruction Method High-Temp Incineration (>1000°C)[1]Requires caustic scrubbing to capture HI gas[1].

Waste Segregation Workflow & Logic

A self-validating waste system relies on visual cues, chemical compatibility checks, and strict segregation. Even if Tert-butyl 4-iodo-3-methyl-benzoate is dissolved in a non-halogenated solvent (like Ethyl Acetate or Hexanes), the entire mixture must be treated as halogenated waste [2]. Dilution does not negate the presence of the halogen.

WasteWorkflow Start Waste Generation: Tert-butyl 4-iodo-3-methylbenzoate CheckState Is the waste neat (solid) or dissolved in solvent? Start->CheckState Solid Solid Waste CheckState->Solid Liquid Liquid/Solvent Waste CheckState->Liquid SolidContainer Place in 'Halogenated Solid Waste' Receptacle Solid->SolidContainer CheckHalogen Is the carrier solvent halogenated (e.g., DCM, Chloroform)? Liquid->CheckHalogen Incineration RCRA-Permitted High-Temperature Incineration with Caustic Scrubbing SolidContainer->Incineration MixHalogen Collect in 'Halogenated Solvent Waste' Carboy CheckHalogen->MixHalogen Yes MixNonHalogen CRITICAL: Solute contains Iodine. Must STILL be collected as Halogenated Waste CheckHalogen->MixNonHalogen No MixHalogen->Incineration MixNonHalogen->Incineration

Fig 1. Decision matrix and workflow for the segregation and disposal of iodinated organic waste.

Step-by-Step Disposal Protocol

The following methodology ensures that the chemical remains stable during temporary laboratory storage and complies with EPA/RCRA standards for transport.

Phase 1: Post-Reaction Quenching & Preparation

Causality Focus: Preventing downstream gas generation and exothermic reactions.

  • Verify pH Neutrality: If the compound was utilized in an acidic reaction (e.g., TFA-mediated processes), quench the reaction mixture slowly with saturated aqueous sodium bicarbonate ( NaHCO3​ ) until the aqueous phase reaches pH 7-8.

    • Validation: Use pH indicator strips to confirm neutrality. This prevents the acid-catalyzed cleavage of the tert-butyl ester in the waste carboy.

  • Phase Separation: Transfer the quenched mixture to a separatory funnel. Isolate the organic layer (containing the iodinated compound) from the aqueous layer.

  • Aqueous Disposal: The neutralized aqueous layer can typically be disposed of in the "Aqueous Waste" stream, provided no heavy metals or regulated organics remain.

Phase 2: Segregation and Containerization

Causality Focus: Maintaining regulatory compliance and preventing cross-contamination. 4. Select the Receptacle: Locate the designated "Halogenated Organic Waste" container (often color-coded with a green label)[2]. 5. Compatibility Check: Review the waste log attached to the carboy. Ensure it contains no inorganic acids (e.g., HCl , HNO3​ , H2​SO4​ ) or strong oxidizers (e.g., peroxides, permanganates)[4]. Mixing halogens with strong oxidizers can liberate toxic halogen gas ( I2​ ). 6. Transfer: Using a dedicated funnel, transfer the organic waste into the carboy. Immediately seal the container with a threaded, vapor-tight cap[2].

  • Validation: A properly sealed container prevents the escape of volatile organic compounds (VOCs) and protects laboratory personnel from respiratory irritation (H335)[3].

Phase 3: Documentation and EHS Handoff
  • Log the Waste: Immediately update the composite waste sheet. Write the full chemical name—"Tert-butyl 4-iodo-3-methyl-benzoate"—along with the estimated mass or volume[2]. Do not use chemical formulas or abbreviations, as this violates RCRA labeling requirements.

  • Schedule Pickup: Once the carboy reaches 80% capacity (leaving 20% headspace for vapor expansion), submit a chemical waste pickup request to your Environmental Health and Safety (EHS) department[4].

Spill Response & Decontamination Plan

In the event of an accidental spill of neat (solid) Tert-butyl 4-iodo-3-methyl-benzoate or a solvent solution containing it, execute the following operational plan:

  • Isolate: Evacuate non-essential personnel from the immediate area. Ensure the fume hood sash is lowered to maximize ventilation.

  • Protect: Don fresh nitrile gloves, safety goggles, and a lab coat. If the spill is large and outside a hood, a half-mask respirator with organic vapor cartridges may be required.

  • Contain & Absorb:

    • For Solid Spills: Carefully sweep up the solid using a non-sparking tool to avoid aerosolizing the dust.

    • For Liquid Spills: Cover the spill with an inert, non-combustible absorbent material (e.g., vermiculite, sand, or specialized spill pads). Do not use combustible materials like paper towels for large solvent spills.

  • Collect: Place all absorbed material and contaminated PPE into a heavy-duty, sealable plastic bag. Double-bag the waste.

  • Label & Dispose: Label the bag explicitly as "Halogenated Solid Waste - Contains Iodine and Organics" and place it in the solid hazardous waste receptacle for incineration[1]. Wash the affected surface with soap and water[2].

References

  • U.S. Environmental Protection Agency (EPA). "Technical Resource Document: Treatment Technologies for Halogenated Organic Containing Wastes." EPA NEPIS Database. URL: [Link]

  • Division of Research Safety. "Halogenated Organic Liquids - Standard Operating Procedure." University of Illinois. URL: [Link]

  • Department of Environmental Health and Safety. "Chemical Waste Management: Combining Compatible Used Organic Solvents." University of Louisville. URL: [Link]

Sources

Handling

A Senior Application Scientist's Guide to Handling Tert-butyl 4-iodo-3-methyl-benzoate

Welcome to your comprehensive guide on the safe handling of Tert-butyl 4-iodo-3-methyl-benzoate (CAS No. 360059-33-2).

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

Welcome to your comprehensive guide on the safe handling of Tert-butyl 4-iodo-3-methyl-benzoate (CAS No. 360059-33-2). In our work, the integrity of our data is matched only by the integrity of our safety practices. This document is not a checklist, but a foundational operational plan designed to build your confidence and ensure your safety when working with this and structurally similar iodinated aromatic esters. We will explore not just the what, but the why behind each recommendation, grounding our protocols in established chemical safety principles.

Disclaimer: A specific, official Safety Data Sheet (SDS) for Tert-butyl 4-iodo-3-methyl-benzoate is not widely available. The guidance herein is synthesized from the hazard profiles of structurally analogous compounds, including various iodinated aromatics and benzoate esters. A thorough, user-conducted risk assessment for the specific experimental application is mandatory before commencing any work.

Part 1: Understanding the Hazard Profile

To select the appropriate Personal Protective Equipment (PPE), we must first construct a probable hazard profile based on the molecule's constituent parts: the iodinated benzene ring and the tert-butyl ester group.

  • Iodinated Aromatic System: Aryl iodides are valuable synthetic intermediates. While not acutely reactive, they can be irritants. The primary concern is the potential for skin, eye, and respiratory irritation, similar to compounds like Methyl 4-iodobenzoate which is classified as causing skin and serious eye irritation (H315, H319) and potential respiratory irritation (H335).[1]

  • Benzoate Ester: Esters as a class can have varying toxicity profiles. Related compounds like Methyl 4-tert-butylbenzoate are considered harmful if swallowed, in contact with skin, or if inhaled in some classifications.[2] They can also act as degreasing agents on the skin, potentially leading to dermatitis with prolonged contact.[3]

  • Physical Properties: Based on similar structures, this compound is likely a solid or a high-boiling liquid with low vapor pressure at room temperature, which reduces the risk of significant inhalation exposure under standard conditions.[4]

Based on this analysis, we will operate under the assumption that Tert-butyl 4-iodo-3-methyl-benzoate is, at a minimum, a skin and eye irritant and may be harmful if ingested or absorbed through the skin .

Part 2: The Core of Protection: Engineering and Administrative Controls

Before any PPE is even selected, a robust safety foundation must be in place. PPE is the final barrier between you and a potential hazard; it should never be the only one.

  • Ventilation is Non-Negotiable: All handling of Tert-butyl 4-iodo-3-methyl-benzoate, including weighing, transfers, and solution preparation, must occur within a certified chemical fume hood. This is our primary defense against the inhalation of any aerosols or fine powders.

  • Designated Area Protocol: All work with this compound should be restricted to a clearly marked, designated area within the lab to prevent cross-contamination.

Part 3: Personal Protective Equipment (PPE) - A Self-Validating System

Your PPE ensemble is a system where each component supports the others. The goal is to prevent all routes of exposure: dermal (skin), ocular (eyes), and inhalation.

Ocular Protection: Beyond Standard Safety Glasses

Direct contact with the eye could lead to serious irritation.[3] Therefore, standard safety glasses with side shields are insufficient.

  • Minimum Requirement: Chemical splash goggles that form a seal around the eyes are mandatory.

  • Enhanced Protection: When handling larger quantities (>50g) or when there is a significant risk of splashing (e.g., during rapid additions or extractions), a full-face shield must be worn in addition to chemical splash goggles.

Dermal Protection: Selecting the Right Glove

The term "protective gloves" is scientifically inadequate. The selection of the correct glove material is critical, as this compound is an aromatic ester.

  • The Challenge: No single glove material protects against all chemicals.[5] Aromatic compounds and esters can be challenging for common glove types like nitrile.

  • Material Selection: Butyl rubber gloves offer excellent protection against esters and ketones.[6] They are the recommended choice for prolonged handling or immersion. For tasks involving only incidental contact or splash risk, a thicker nitrile glove (minimum 8 mil) may be acceptable, but it's crucial to change them immediately upon any sign of contamination. Always consult the glove manufacturer's specific chemical resistance chart.

Table 1: Glove Material Compatibility for Aromatic Esters

Glove MaterialPerformance vs. EstersPerformance vs. Aromatic HydrocarbonsGeneral Recommendation
Butyl Rubber Excellent [6]PoorPrimary recommendation for direct handling
Viton™ GoodExcellent [7]Excellent, but often more expensive
Nitrile Fair to GoodPoor to FairSuitable for splash protection only; inspect and change frequently
Neoprene GoodPoor[7]Not recommended as a primary choice
Natural Latex PoorPoorNot recommended

Source: Adapted from various university and supplier compatibility charts.[6][7]

  • Protocol Insight: Always double-glove when handling this compound. This provides an extra layer of protection and allows for the safe removal of the outer glove if it becomes contaminated, without exposing your skin.

Protective Clothing

A standard cotton lab coat is insufficient. A flame-resistant lab coat made of a material with low porosity is required to protect against splashes. Ensure the coat has long sleeves and is fully buttoned.

Respiratory Protection: A Secondary Measure

As stated, the chemical fume hood is your primary respiratory control. Respiratory protection is generally not required for low-volume handling of a compound with low volatility.[8] However, a risk assessment may deem it necessary under specific circumstances, such as:

  • Cleaning up a large spill outside of a fume hood.

  • If engineering controls (fume hood) fail or are not available.

In these specific scenarios, a half-mask or full-facepiece respirator with organic vapor (OV) cartridges is required.[9][10] The activated carbon in these cartridges adsorbs the organic molecules, preventing them from being inhaled.[10]

Part 4: Operational and Disposal Plans

Workflow for Safe Handling & Solution Preparation

The following diagram and protocol outline the essential, step-by-step process for safely handling the compound.

G cluster_prep Preparation Phase cluster_handling Handling Phase cluster_cleanup Post-Handling & Disposal Phase prep1 Verify Fume Hood Certification is Current prep2 Don Full PPE: - Double Gloves (Butyl/Nitrile) - Goggles & Face Shield - Lab Coat prep1->prep2 prep3 Designate & Prepare Work Area Inside Hood prep2->prep3 h1 Weigh Compound on Tared Weigh Paper in Hood prep3->h1 Begin Handling h2 Carefully Transfer Compound to Vessel h1->h2 h3 Add Solvent Slowly to Avoid Splashing h2->h3 h4 Cap & Mix Solution h3->h4 c1 Decontaminate Spatula & Weigh Paper with Solvent h4->c1 Complete Handling c2 Place Contaminated Items in Iodinated Waste Container c1->c2 c3 Wipe Down Work Surface Inside Hood c2->c3 c4 Doff PPE (Outer Gloves First) & Dispose in Solid Waste c3->c4 c5 Wash Hands Thoroughly c4->c5

Caption: Workflow for Safe Handling and Solution Preparation.

Step-by-Step Protocol:

  • Preparation:

    • Ensure the chemical fume hood has been certified within the last year.

    • Don the appropriate PPE: a lab coat, chemical splash goggles, and double gloves (e.g., butyl rubber over nitrile).

    • Prepare the work surface inside the hood by laying down absorbent, plastic-backed paper.

  • Handling:

    • Carefully weigh the desired amount of Tert-butyl 4-iodo-3-methyl-benzoate onto tared weigh paper or directly into a tared vessel.

    • Use a spatula to gently transfer the solid into the reaction or storage vessel.

    • Slowly add the desired solvent, directing the stream to the side of the vessel to avoid splashing or aerosolizing the compound.

  • Immediate Cleanup:

    • Rinse the spatula and any contaminated glassware with a small amount of the solvent, adding the rinse to the vessel to ensure a complete transfer.

    • Place the used weigh paper into the designated solid waste container.

  • Final Decontamination & Doffing:

    • Wipe down the work surface within the fume hood.

    • Remove PPE in the correct order: remove the outer gloves first, followed by the lab coat and goggles, and finally the inner gloves.

    • Dispose of contaminated disposable PPE in the appropriate solid waste stream.

    • Wash hands thoroughly with soap and water.

Emergency Plan: Spills
  • Small Spill (in fume hood):

    • Ensure the fume hood sash is in the lowest practical position.

    • Absorb the spill with a chemical absorbent pad or sand.

    • Gently sweep the absorbed material into a container.

    • Wipe the area with a cloth dampened with a suitable solvent (e.g., ethanol or isopropanol).

    • Place all contaminated materials into the designated iodinated hazardous waste container.

  • Large Spill (outside fume hood):

    • Evacuate the immediate area and alert colleagues.

    • If safe to do so, control vapors by covering the spill with an absorbent material.

    • Contact your institution's Environmental Health & Safety (EHS) department immediately. Do not attempt to clean up a large spill without proper training and equipment.

Disposal Plan

Disposal of iodinated compounds requires special consideration. They should not be mixed with standard organic waste streams unless explicitly permitted by your institution's EHS department.

  • Waste Segregation: All materials contaminated with Tert-butyl 4-iodo-3-methyl-benzoate, including excess solid, solutions, and contaminated consumables (gloves, paper towels, pipette tips), must be collected in a dedicated, clearly labeled "Iodinated Organic Hazardous Waste" container.

  • Labeling: The waste container must be properly labeled with the full chemical name and an approximate concentration.

  • Disposal: The sealed container must be disposed of through your institution's official hazardous waste management program. Some facilities may use high-temperature incineration or specialized chemical treatments to manage iodinated waste.

By adhering to these principles and protocols, you build a system of safety that protects you, your colleagues, and the integrity of your research. Handle every chemical with the respect its potential hazards demand.

References

  • Glove Selection Guide . University of California, Berkeley - Office of Environment, Health & Safety.

  • 3M™ Cupped Particulate Respirator GP2 with Nuisance Level Organic Vapour Relief*. Onsite Safety Australia.

  • 3M™ Bayonet Gas & Vapour Cartridges with Particulate Filters . 3M Corporation.

  • Glove Compatibility . CP Lab Safety.

  • Chemical Resistant Glove Guide: Choosing the Right Material for Protection . SafetyWare. (2025, July 2).

  • Organic Vapor Respirator NIOSH approved, in stock . Fibre Glast.

  • How an Organic Vapor Respirator Cartridge Works . 3M Corporation.

  • CHEMICAL HANDLING GLOVE GUIDE . The University of Queensland - Health, Safety and Environment Office.

  • OSHA Glove Selection Chart . U.S. Occupational Safety and Health Administration.

  • 3M Respirator Selection Guide: Finding the Right Protection for the Job . Toolup. (2025, March 21).

  • tert-Butyl 4-iodo-3-methyl-benzoate . MuseChem.

  • Toxicological Profile for Iodine: 5. PRODUCTION, IMPORT/EXPORT, USE, AND DISPOSAL . Agency for Toxic Substances and Disease Registry (ATSDR).

  • SAFETY DATA SHEET: Methyl 4-tert-Butylbenzoate . TCI EUROPE N.V. (2018, October 3).

  • SAFETY DATA SHEET: Methyl benzoate . Sigma-Aldrich. (2025, November 6).

  • tert-Butyl 3-iodo-2-methylbenzoate (C12H15IO2) . PubChemLite.

  • Exploring Methyl 3-Iodo-4-Methylbenzoate: Properties and Applications . Parchem.

  • Removal of Iodine-Containing X-ray Contrast Media from Environment: The Challenge of a Total Mineralization . Molecules. (2023, January 1).

  • SAFETY DATA SHEET: Methyl 4-tert-butylbenzoate . Thermo Fisher Scientific. (2025, December 22).

  • Formation Mechanism of Iodinated Aromatic Disinfection Byproducts: Acid Catalysis with H2OI+ . Environmental Science & Technology. (2022, January 21).

  • 120363-13-5|tert-Butyl 4-iodobenzoate . BLD Pharm.

  • Formation of Toxic Iodinated Disinfection By-Products from Compounds Used in Medical Imaging . Environmental Science & Technology. (2011, July 15).

  • Formation Mechanism of Iodinated Aromatic Disinfection Byproducts: Acid Catalysis with H2OI+ . Environmental Science & Technology. (2022, January 21).

  • SAFETY DATA SHEET: Methyl 4-tert-butylbenzoate . Santa Cruz Biotechnology, Inc.

  • Methyl 4-iodobenzoate . Wikipedia.

  • Methyl 4-tert-butylbenzoate SDS, 26537-19-9 Safety Data Sheets . ECHEMI.

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